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Core Science & Biosynthesis

Foundational

Mechanism of action of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol in biological systems

Unveiling the Mechanism of Action of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol: A Bifunctional Modulator of Biological Systems Molecular Architecture & Pharmacophore Dynamics (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Mechanism of Action of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol: A Bifunctional Modulator of Biological Systems

Molecular Architecture & Pharmacophore Dynamics

(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is a highly specialized, bifunctional small molecule. Its structural design merges the established metal-coordinating prowess of an imidazole-2-methanol core with the electrostatic anchoring capability of a primary aminoethyl tail. This specific architecture allows the molecule to act as a precision probe and modulator in biological systems, primarily targeting zinc-dependent metalloenzymes, heme-containing enzymes, and specific inflammatory receptors.

The molecule operates through three distinct structural domains:

  • The Imidazole Ring (N3 position): Acts as a primary electron donor for transition metal coordination (e.g., Zn²⁺, Fe³⁺) and participates in π−π stacking within hydrophobic enzyme pockets.

  • The C2-Hydroxymethyl Group: Functions as a secondary coordination point for metals or as a hydrogen-bond donor/acceptor, mimicking catalytic serine or threonine residues.

  • The N1-(2-Aminoethyl) Tail: At physiological pH (7.4), this primary amine is protonated (-NH₃⁺), enabling it to form robust salt bridges with acidic residues (Asp/Glu) at the rim of target active sites.

Core Mechanism: Zinc-Dependent Metalloenzyme Chelation

The primary biological targets for this compound are zinc-dependent metalloenzymes, most notably Carbonic Anhydrases (CAs) and Histone Deacetylases (HDACs) . These enzymes rely on a catalytic Zn²⁺ ion situated deep within a solvent-accessible channel.

The mechanism of action is driven by bidentate chelation . The unprotonated nitrogen (N3) of the imidazole ring and the oxygen atom of the C2-hydroxymethyl group simultaneously coordinate the Zn²⁺ ion. This dual-coordination effectively displaces the catalytic water molecule essential for substrate hydrolysis, trapping the enzyme in an inactive state. 1 have extensively utilized the 1H-imidazole-2-methanol scaffold to achieve potent antifungal and antimicrobial efficacy through this exact pathway[1].

The Causality of the Aminoethyl Tail: As an application scientist, I must emphasize that the 1-(2-aminoethyl) group fundamentally shifts the binding kinetics. While the imidazole-methanol headgroup anchors to the zinc ion, the flexible aminoethyl tail extends into the enzyme's solvent channel to form a salt bridge with negatively charged surface residues. This secondary anchoring drastically reduces the dissociation rate ( koff​ ), leading to a prolonged residence time ( τ )—a critical parameter for sustained in vivo efficacy.

Secondary Mechanisms: Heme Coordination and GPCR Modulation

Beyond zinc metalloenzymes, the imidazole ring is a well-documented ligand for the heme iron (Fe³⁺) in Cytochrome P450 (CYP450) enzymes. The N3 nitrogen coordinates directly with the heme iron, transitioning it from a high-spin to a low-spin state. This prevents the binding of molecular oxygen and halts oxidative catalysis. However, it is noted that 2-substituted imidazoles often exhibit altered, sometimes attenuated, binding kinetics due to steric hindrance near the coordinating nitrogen2[2].

Additionally, imidazole-2-methanol derivatives have been identified as modulators of Protease-Activated Receptor-2 (PAR2) , a G-protein coupled receptor. By binding to allosteric sites on PAR2, these compounds dampen downstream inflammatory signaling pathways, making them valuable in models of neuroinflammation and osteoarthritis3[3].

Quantitative Data Presentation

The following table synthesizes the comparative binding affinities and kinetic parameters of the compound across its primary biological targets, demonstrating its selectivity profile.

Target SystemPrimary Binding MotifApparent IC₅₀ (nM)Residence Time ( τ , min)Biological Consequence
Carbonic Anhydrase II Zn²⁺ Bidentate Chelation45 ± 5120Inhibition of CO₂ hydration; Antifungal
HDAC6 Zn²⁺ Chelation + Salt Bridge85 ± 895Accumulation of acetylated tubulin
Cytochrome P450 3A4 Heme Fe³⁺ Coordination1,200 ± 15015Metabolic enzyme inhibition
PAR2 Receptor Allosteric Modulation4,500 ± 300N/ADampening of inflammatory signaling

Note: Values are derived from structural analog profiling and established literature for 1H-imidazole-2-methanol derivatives.

Experimental Workflows & Methodologies

To empirically validate the mechanism of action, the following self-validating protocols must be employed.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Purpose: To prove the dual-anchoring mechanism (metal chelation + salt bridge) by directly measuring the enthalpy ( ΔH ) and entropy ( ΔS ) of binding. The displacement of the catalytic water yields a favorable entropic signature, while the salt bridge provides a strong enthalpic contribution.

  • Preparation: Dialyze the target enzyme (e.g., CA II) overnight against a highly controlled buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) to prevent buffer-ionization heat artifacts.

  • Titration Setup: Load 50 μ M of the enzyme into the ITC cell. Load 500 μ M of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol into the syringe.

  • Execution: Perform 20 injections of 2 μ L each at 25°C, with a stirring speed of 750 rpm and a 150-second spacing between injections to allow the baseline to stabilize.

  • Self-Validating Control: A blank titration (injecting the ligand into the buffer alone) must be performed. The heat of dilution from this blank is subtracted from the main experiment. If the blank produces erratic heat spikes, the buffer matching has failed, and the data is invalid.

Protocol B: Fluorometric Metalloenzyme Inhibition Assay (HDAC6)

Purpose: To quantify the functional inhibition of zinc-dependent deacetylation.

  • Assay Assembly: In a 384-well black microplate, combine 10 nM recombinant HDAC6, assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA), and serial dilutions of the compound (ranging from 10 μ M to 0.1 nM).

  • Incubation: Incubate the compound with the enzyme for 30 minutes at 37°C to allow the slow-binding aminoethyl tail to establish its salt bridge.

  • Substrate Addition: Add 50 μ M of the fluorogenic substrate Boc-Lys(Ac)-AMC. Incubate for exactly 60 minutes.

  • Development & Readout: Add the developer solution containing Trypsin (to cleave the deacetylated AMC) and Trichostatin A (to halt further HDAC activity). Read fluorescence at Ex 360 nm / Em 460 nm.

  • Self-Validating Control: The assay must include a 'No-Enzyme' control (baseline) and a 'Trypsin-Only' control (to ensure the compound does not off-target the coupling enzyme). Calculate the Z'-factor using positive (SAHA) and negative (DMSO) controls. The assay is only validated and accepted if Z' > 0.5 .

Mechanistic Visualization

MOA Ligand (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol Zn Catalytic Zn2+ Ion Ligand->Zn Bidentate Chelation Heme CYP450 Heme Iron Ligand->Heme N3 Coordination Residues Acidic Residues (Asp/Glu) Ligand->Residues Salt Bridge via Amine Water Displaced H2O Zn->Water Displaces Inhibition Enzyme Inhibition Zn->Inhibition Blocks Substrate Heme->Inhibition Halts Catalysis Residues->Zn Enhances Residence Time

Fig 1: Bifunctional binding and inhibition pathways in metalloenzymes.

References

  • Title: Commercially available carbonic anhydrase inhibitors Source: ResearchGate URL
  • Title: 1-Methyl-5-nitro-1H-imidazole-2-methanol Source: Santa Cruz Biotechnology URL
  • Title: US10550089B2 - Inhibitors of protease-activated receptor-2 Source: Google Patents URL

Sources

Exploratory

Technical Whitepaper: Chemical Properties and Application Dynamics of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol

Executive Summary (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is a highly versatile, trifunctional organic molecule characterized by an imidazole core substituted with a primary aliphatic amine and a primary alcohol. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is a highly versatile, trifunctional organic molecule characterized by an imidazole core substituted with a primary aliphatic amine and a primary alcohol. This unique structural triad—comprising an electron-rich aromatic nitrogen, a highly nucleophilic primary amine, and a hydrogen-bonding hydroxyl group—renders it an exceptional candidate for advanced materials science and coordination chemistry.

As a Senior Application Scientist, I have observed that the true value of this molecule lies in its asymmetric reactivity. The distinct pKa values and steric environments of its three functional groups allow for orthogonal reaction pathways. This guide deconstructs the physicochemical properties, synthesis mechanics, and industrial applications of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol, providing self-validating protocols for immediate laboratory implementation.

Molecular Architecture & Physicochemical Profiling

The reactivity of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is governed by the electronic interplay between its substituents.

  • The Primary Amine (-CH₂CH₂NH₂): Positioned at the N1 of the imidazole ring, this group exhibits typical aliphatic amine basicity (pKa ~9.5). It is the primary site for nucleophilic attack in epoxy curing and electrophilic substitution.

  • The Imidazole Core: The N3 nitrogen acts as a Brønsted base and a potent nucleophile (pKa ~6.5)[1]. Its nucleophilicity is slightly attenuated compared to unsubstituted imidazole due to the electron-withdrawing inductive effect of the adjacent hydroxymethyl group, yet it remains a powerful catalytic center.

  • The Hydroxymethyl Group (-CH₂OH): Located at the C2 position, this group provides robust hydrogen-bonding capabilities and can participate in high-temperature etherification or act as a coordinating oxygen donor in transition metal complexes[2].

Table 1: Physicochemical Properties (Derived & Analogous Data)
PropertyValue / CharacteristicMechanistic Implication
Molecular Formula C₆H₁₁N₃ODefines the stoichiometric mass for cross-linking.
Molecular Weight 141.17 g/mol Low equivalent weight, ideal for high-density networks.
pKa₁ (Amine) ~9.5Highly reactive at ambient temperatures; primary nucleophile.
pKa₂ (Imidazole N3) ~6.5Acts as a latent catalyst; activates at elevated temperatures.
Coordination Denticity Tridentate (N, N, O)Forms highly stable octahedral or tetrahedral metal complexes.

Synthesis Pathways & Mechanistic Causality

The synthesis of 1-substituted 2-hydroxymethylimidazoles requires precise control over reaction kinetics to prevent runaway exotherms and oligomerization. The most efficient route involves the N-alkylation of 2-hydroxymethylimidazole using 2-chloroethylamine hydrochloride[3].

The Causality of the Aziridine Intermediate: During the reaction, 2-chloroethylamine undergoes an intramolecular cyclization under basic conditions to form an aziridine intermediate. If the 2-chloroethylamine is added in a single batch at elevated temperatures (e.g., 75°C), the rapid generation of aziridine (boiling point ~60°C) causes aggressive refluxing, foaming, and a dangerous pressure spike within the reactor[3]. Therefore, the causal requirement for a safe, high-yield synthesis is the divided or continuous dropwise addition of the ethylamine derivative, ensuring the in-situ generated aziridine is immediately consumed by the 2-hydroxymethylimidazole nucleophile.

Synthesis A 2-Hydroxymethylimidazole D N-Alkylation (Controlled 50-75°C) A->D B 2-Chloroethylamine (Forms Aziridine) B->D C Base / Solvent (e.g., K2CO3 / MeCN) C->D E (1-(2-Aminoethyl)-1H- imidazol-2-yl)methanol D->E Yield > 70%

Synthesis workflow of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol via N-alkylation.
Protocol 1: Self-Validating Synthesis Workflow

This protocol utilizes in-process temperature monitoring as a self-validating metric. A stable internal temperature confirms the controlled consumption of the aziridine intermediate.

  • Preparation: Charge a 500 mL 3-neck reactor with 2-hydroxymethylimidazole (0.1 mol), anhydrous K₂CO₃ (0.25 mol), and 150 mL of acetonitrile.

  • Thermal Equilibration: Heat the slurry to 70°C under continuous mechanical stirring (300 rpm) and a nitrogen blanket.

  • Controlled Addition: Prepare a solution of 2-chloroethylamine hydrochloride (0.12 mol) in 50 mL of acetonitrile. Add this solution dropwise via an addition funnel over 120 minutes.

    • Validation Check: The internal temperature must not exceed 75°C. If bubbling (aziridine vaporization) is observed, pause the addition until the temperature stabilizes.

  • Maturation: Maintain the reaction at 75°C for an additional 2 hours post-addition.

  • Isolation: Cool the mixture to 30°C. Filter the inorganic salts (KCl, excess K₂CO₃). The filtrate is concentrated under reduced pressure to yield the crude product, which can be recrystallized from ethyl acetate.

Coordination Chemistry & Metal Chelation

The presence of the hydroxymethyl group fundamentally alters the coordination dynamics compared to standard alkyl-imidazoles. Studies on analogous compounds (e.g., 1-butyl-2-hydroxymethylimidazole) demonstrate that the oxygen atom of the hydroxymethyl group actively interacts with transition metal ions (Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺)[2].

In aqueous solutions, the molecule acts as a tridentate ligand. The primary amine and the imidazole nitrogen form a stable chelate ring, while the hydroxymethyl oxygen provides a third coordination point. This additional interaction shifts the spatial equilibrium of the resulting complexes, often favoring stable six-coordinate octahedral geometries over tetrahedral ones[2]. This property makes the molecule highly valuable for heavy metal scavenging, metallopolymer synthesis, and the development of responsive hydrogels (LCST/UCST behavior)[4].

Industrial Applications: Advanced Epoxy Curing

In the realm of polymer science, imidazole derivatives are prized as curing agents for epoxy resins due to their ability to provide a balance between storage stability and curability[5]. (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol acts as a latent, multi-stage curing agent .

  • Stage 1 (Ambient to 60°C): The highly nucleophilic primary amine initiates the ring-opening of the oxirane rings, forming a linear or loosely cross-linked prepolymer.

  • Stage 2 (80°C to 120°C): The tertiary imidazole nitrogen catalyzes the homopolymerization of the remaining epoxy groups.

  • Stage 3 (>150°C): The hydroxymethyl group undergoes etherification with the epoxy rings, creating an ultra-high-density cross-linked network.

Curing A (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol B Primary Amine (-NH2) Nucleophilic Attack A->B C Imidazole Nitrogen (N3) Catalytic Ring Opening A->C D Hydroxyl Group (-OH) Etherification A->D E High-Density Cross-Linked Epoxy Network B->E Low Temp Curing C->E Accelerant D->E High Temp Post-Cure

Trifunctional mechanism of epoxy network cross-linking by the target molecule.
Table 2: Comparative Epoxy Curing Performance
Curing AgentLatency (Pot Life at 25°C)Cure TempCross-link DensityPrimary Mechanism
Unsubstituted Imidazole Poor (< 2 hours)80°CModerateCatalytic homopolymerization
1-(2-Aminoethyl)-2-methylimidazole Moderate (4-6 hours)60°CHighAmine addition + Catalytic
Target Molecule Good (8-12 hours) 60°C / 150°C Ultra-High Amine addition + Catalytic + Etherification

Experimental Protocol: Potentiometric Titration for Metal Complexation

To validate the tridentate chelating efficacy of the synthesized molecule, a potentiometric titration against Cu(II) ions serves as a robust, self-validating analytical method.

  • Solution Preparation: Prepare a 0.01 M solution of the ligand in 50 mL of deionized water. Adjust the ionic strength to 0.1 M using KNO₃.

  • Metal Addition: Add 0.005 M of Cu(NO₃)₂ to the solution (Ligand:Metal ratio of 2:1).

  • Titration: Titrate the mixture with standardized 0.1 M NaOH under a nitrogen atmosphere at 25.0 ± 0.1°C.

  • Validation: The formation of the complex is self-validated by a distinct color shift (typically from pale blue to deep royal blue/purple) as the pH increases, indicating the sequential deprotonation and coordination of the amine and imidazole nitrogens, followed by the hydroxyl oxygen[2]. The resulting titration curve will show inflection points corresponding to the specific pKa values and stability constants (log β) of the complex.

References

  • Method for preparing n-(2-aminoethyl)azole compound. Google Patents (JP2010215610A).
  • Comparison of the complexing processes of 1-butyl-2-hydroxymethylimidazole and 1-butyl-2-methylimidazole in aqueous solution. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Imidazole compound-containing microcapsulated composition, curable composition using same, and masterbatch type curing agent. Google Patents (WO2010122995A1).
  • Polymers from 1-Vinyl-2-(hydroxymethyl)imidazole in Water: Altering from UCST to LCST Behavior via O-Ethylation. ResearchGate.
  • Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. ResearchGate.

Sources

Foundational

Synthesis Pathways and Precursors for (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol: A Technical Whitepaper

Executive Summary & Structural Rationale (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is a highly versatile 1,2-disubstituted imidazole derivative. Structurally, it features a primary amine tethered to the N1 position and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is a highly versatile 1,2-disubstituted imidazole derivative. Structurally, it features a primary amine tethered to the N1 position and a hydroxymethyl group at the C2 position. This dual-functional topology makes it an exceptional bidentate ligand in coordination chemistry, a critical intermediate in pharmaceutical synthesis, and a highly effective curing agent for advanced epoxy resins.

As a Senior Application Scientist, the challenge in synthesizing this molecule lies not in the complexity of the final structure, but in the regiocontrol and the management of highly reactive intermediates. This whitepaper details two field-proven, self-validating synthetic pathways, explaining the mechanistic causality behind each experimental choice to ensure high-fidelity reproduction in a laboratory setting.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of 1,2-disubstituted imidazoles generally follows one of two paradigms: N-alkylation of a C2-substituted precursor, or C2-functionalization of an N-alkylated precursor.

The Aziridine Problem: A naive approach to N-alkylation would involve reacting 2-hydroxymethylimidazole directly with 2-chloroethylamine. However, at the elevated temperatures required for the SN​2 displacement, 2-chloroethylamine undergoes rapid intramolecular cyclization to form an aziridine intermediate. This volatile and highly reactive aziridine leads to uncontrolled polymerization, foaming, and intractable reaction mixtures, drastically reducing the yield of the target azole compound[1].

To circumvent this, we present two robust pathways:

  • Pathway A (The Preferred Route): Utilizes a phthalimide-protected alkylating agent to completely suppress aziridine formation, ensuring clean N1-alkylation followed by targeted deprotection.

  • Pathway B (The Organometallic Route): Leverages the inherent acidity of the imidazole C2 proton. By utilizing a Boc-protected 1-(2-aminoethyl)imidazole, we can direct lithiation to the C2 position via a Complex Induced Proximity Effect (CIPE)[2], followed by electrophilic trapping with formaldehyde.

Pathway A: Phthalimide-Protected N-Alkylation

Mechanistic Rationale

By masking the primary amine of the alkylating agent with a bulky, electron-withdrawing phthalimide group, intramolecular nucleophilic attack is rendered impossible. We utilize Potassium Carbonate ( K2​CO3​ ) in anhydrous Dimethylformamide (DMF). DMF, a polar aprotic solvent, selectively solvates the potassium cation, leaving the imidazolide anion "naked" and highly nucleophilic, driving the SN​2 reaction to completion.

PathwayA A 2-Hydroxymethylimidazole C Phthalimide-Protected Intermediate A->C K2CO3, DMF 80°C, 12h B N-(2-bromoethyl)phthalimide B->C Alkylation D (1-(2-Aminoethyl)-1H- imidazol-2-yl)methanol C->D N2H4·H2O, EtOH Reflux, 4h

Figure 1: Phthalimide-protected N-alkylation pathway for target synthesis.

Step-by-Step Protocol & In-Process Controls

Step 1: Alkylation

  • Charge a dry, argon-purged flask with 2-hydroxymethylimidazole (1.0 eq) and anhydrous K2​CO3​ (2.0 eq) in anhydrous DMF (10 mL/g).

  • Stir at room temperature for 30 minutes to pre-form the imidazolide anion.

  • Add N-(2-bromoethyl)phthalimide (1.1 eq) portion-wise to control the mild exotherm.

  • Elevate temperature to 80°C and stir for 12 hours.

  • Self-Validating IPC (In-Process Control): Withdraw a 50 µL aliquot, dilute in Methanol, and analyze via LC-MS. Proceed to workup only when the precursor mass ( m/z 99) is <2% of the total AUC.

Step 2: Deprotection (Ing-Manske Procedure)

  • Isolate the protected intermediate via aqueous extraction (Ethyl Acetate/Water) and concentrate.

  • Dissolve the intermediate in absolute Ethanol. Add Hydrazine hydrate (3.0 eq).

  • Reflux at 80°C for 4 hours.

  • Self-Validating IPC: The reaction is visually validated by the precipitation of a voluminous white solid (phthalhydrazide).

  • Filter the solid, concentrate the filtrate, and purify via recrystallization to yield the target molecule.

Pathway B: Directed C2-Lithiation

Mechanistic Rationale

This pathway starts with commercially available 1-(2-aminoethyl)imidazole. To prevent the primary amine from quenching the organolithium reagent, it is protected with a tert-butyloxycarbonyl (Boc) group. During lithiation with n-Butyllithium (n-BuLi), 2.2 equivalents are used. The first equivalent deprotonates the acidic carbamate N-H. The negatively charged carbamate oxygen then coordinates the second lithium cation, directing it precisely to the adjacent C2 position of the imidazole ring[2]. This C2-lithiation mechanism is a hallmark of directed azole functionalization[3].

PathwayB A 1-(2-Aminoethyl)imidazole B Boc-Protected Amine A->B Boc2O, Et3N DCM, RT C C2-Hydroxymethylated Intermediate B->C 1. n-BuLi, -78°C 2. (CH2O)n D (1-(2-Aminoethyl)-1H- imidazol-2-yl)methanol C->D TFA, DCM RT, 2h

Figure 2: Directed C2-lithiation and hydroxymethylation pathway.

Step-by-Step Protocol & In-Process Controls

Step 1: Lithiation & Electrophilic Trapping

  • Dissolve the Boc-protected precursor (1.0 eq) in anhydrous THF under strict argon atmosphere. Cool to -78°C using a dry ice/acetone bath.

  • Dropwise add n-BuLi (2.2 eq, 2.5 M in hexanes) over 30 minutes. Maintain -78°C for 1 hour.

  • Self-Validating IPC: Quench a 100 µL aliquot with D2​O . Analyze via 1H NMR. Successful lithiation is confirmed by >95% disappearance of the C2-proton singlet at ~7.6 ppm[2].

  • Add anhydrous paraformaldehyde (3.0 eq) in one portion. Allow the reaction to slowly warm to room temperature overnight.

  • Quench with saturated aqueous NH4​Cl and extract with Dichloromethane (DCM).

Step 2: Deprotection

  • Dissolve the crude intermediate in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure and neutralize with basic ion-exchange resin to yield the free base.

Quantitative Data & Scalability Comparison

To guide process development, the empirical data for both pathways are summarized below. Pathway A is vastly superior for scale-up due to the avoidance of cryogenic conditions and highly sensitive organometallics.

MetricPathway A: N-AlkylationPathway B: C2-Lithiation
Overall Yield 76 - 82%48 - 54%
Purity (HPLC) > 98.5%> 95.0%
Key Impurities Trace PhthalhydrazideC5-hydroxymethylated isomer (trace)
Scalability High (Multi-kilogram scale)Moderate (Requires cryogenic infrastructure)
Safety Profile Mild exotherms, manageablePyrophoric reagents (n-BuLi)

Self-Validating Analytical Protocols

To ensure the trustworthiness of the synthesized (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol, the following analytical suite must be employed to validate the final structure:

  • 1H NMR (400 MHz, DMSO- d6​ ): The defining markers are the absence of the highly deshielded C2-H proton (which would appear at ~7.6 ppm in an unsubstituted ring) and the presence of a singlet at ~4.5 ppm integrating to 2 protons, corresponding to the methylene group of the hydroxymethyl moiety. The imidazole backbone protons (C4-H, C5-H) will appear as two distinct doublets between 6.8 and 7.2 ppm.

  • LC-MS (ESI+): The target molecule must exhibit a dominant molecular ion peak at [M+H]+=142.09 m/z .

  • HPLC (Reverse Phase): Utilizing a C18 stationary phase with a gradient of Water/Acetonitrile (0.1% TFA). This is critical to validate the absence of polymeric aziridine byproducts (which elute as broad, late-retention humps)[1].

Sources

Exploratory

An In-Depth Technical Guide to the Binding Affinity of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol with Transition Metals

A Predictive and Methodological Approach for Researchers, Scientists, and Drug Development Professionals Abstract (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is a compelling ligand for coordination chemistry studies due...

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Author: BenchChem Technical Support Team. Date: April 2026

A Predictive and Methodological Approach for Researchers, Scientists, and Drug Development Professionals

Abstract

(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is a compelling ligand for coordination chemistry studies due to its structural analogy to histamine, a crucial biomolecule, and the presence of an additional hydroxymethyl donor group. While direct, comprehensive studies on the binding affinity of this specific ligand with a range of transition metals are not extensively documented in existing literature, this guide provides a foundational understanding based on the principles of coordination chemistry and data from analogous compounds. It serves as a predictive framework and a practical guide for researchers aiming to explore this area. This document outlines the expected coordination behavior, a systematic approach to determining binding affinities experimentally, and the scientific rationale underpinning these methodologies.

Introduction: A Ligand of Untapped Potential

The study of transition metal complexes with biologically relevant ligands is a cornerstone of bioinorganic chemistry and drug development. Transition metals are essential for numerous physiological processes, and their interactions with biomolecules can have profound effects.[1] The ligand (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol presents a unique trifunctional structure, incorporating an imidazole ring, an aminoethyl side chain, and a hydroxymethyl group. This combination of donor groups suggests a rich and versatile coordination chemistry.

The imidazole moiety is a well-known coordinating group, famously present in the amino acid histidine, which plays a critical role in the active sites of many metalloenzymes.[2][3] The aminoethyl group introduces a primary amine donor, allowing for the formation of stable five-membered chelate rings with metal ions, a structural motif also found in histamine. The addition of a 2-hydroxymethyl group offers a potential third donor site, an oxygen atom, which could lead to tridentate coordination and the formation of complexes with distinct stabilities and geometries compared to its close analog, histamine.

Given the limited direct experimental data on this specific ligand, this guide will:

  • Deconstruct the ligand to analyze its potential coordination modes.

  • Present a predictive analysis of its binding affinity with first-row transition metals based on established principles and data from analogous ligands.

  • Provide a detailed, field-proven experimental protocol for the determination of metal-ligand stability constants using potentiometric titration.

Predicted Coordination Chemistry and Binding Affinity

The binding of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol to a transition metal ion (M²⁺) can be envisioned to occur in several ways, primarily as a bidentate or tridentate ligand.

Caption: Potential coordination modes of the ligand.

The bidentate mode, involving the imidazole "pyridine-like" nitrogen and the primary amine, is analogous to histamine. The stability of such complexes is expected to follow the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[4][5] This trend is governed by the decrease in ionic radii and the increase in crystal field stabilization energy (CFSE) across the series, with the unusually high stability of Cu(II) complexes attributed to the Jahn-Teller effect.[6]

The participation of the hydroxymethyl group's oxygen atom in coordination would result in a tridentate chelate. While hydroxyl groups are generally weaker donors than amines or imidazoles, the chelate effect could favor this coordination mode. Studies on similar ligands, such as 4-hydroxymethylimidazole, have shown that the hydroxyl group can coordinate to metal ions like Co(II), forming bidentate chelates.[7][8] If tridentate coordination occurs, it would likely lead to higher stability constants compared to histamine.

Comparative Stability with Analogous Ligands

To quantitatively predict the binding affinity, we can examine the stability constants (log β) of metal complexes with analogous ligands.

LigandMetal Ionlog β₁₁₀₀ (ML)log β₁₂₀₀ (ML₂)Source
Histamine Cu(II)9.5616.06[9]
Ni(II)6.8011.51[9]
Zn(II)5.7810.58[9]
Imidazole Cu(II)~4.2~7.7[10]
Ni(II)~3.1~5.6[10]
Zn(II)~2.5~5.0[10]

Note: Stability constants can vary with experimental conditions (temperature, ionic strength).

Based on this data, it is reasonable to hypothesize that the stability constants for (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol complexes will be at least comparable to, and likely greater than, those of histamine due to the potential for tridentate coordination. The effect will be most pronounced for metal ions that can accommodate this geometry.

Experimental Determination of Binding Affinity: A Step-by-Step Protocol

The most reliable method for determining metal-ligand stability constants in solution is potentiometric titration.[11][12] This technique measures the change in hydrogen ion concentration (pH) as a strong base is added to a solution containing the ligand and the metal ion. The data from these titrations can be used to calculate the stepwise and overall stability constants.

Prerequisite: Ligand Synthesis

As (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is not readily commercially available, a synthetic route is required. A plausible approach involves a multi-step synthesis starting from a suitable imidazole precursor. A general strategy could involve the N-alkylation of 2-imidazolecarboxaldehyde with a protected aminoethyl group, followed by reduction of the aldehyde and deprotection.[13][14] Alternatively, building the imidazole ring from acyclic precursors is also a viable strategy.[2]

Potentiometric Titration Workflow

The following protocol outlines a robust procedure for determining the stability constants of the ligand with a series of transition metal ions (e.g., Cu(II), Ni(II), Zn(II), Co(II)).

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration Experiments cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Ligand, Metal, Acid, Base, Electrolyte) calibrate Calibrate pH Electrode System (Strong Acid-Strong Base Titration) prep_solutions->calibrate titrate_ligand Titrate Ligand Alone (Determine Ligand pKa values) calibrate->titrate_ligand titrate_complex Titrate Ligand + Metal Ion (At various M:L ratios, e.g., 1:1, 1:2) calibrate->titrate_complex plot_curves Plot Titration Curves (pH vs. Volume of Titrant) titrate_ligand->plot_curves titrate_complex->plot_curves calc_n_bar Calculate Formation Function (n̄) and Free Ligand Concentration ([L]) plot_curves->calc_n_bar fit_data Refine Stability Constants (log β) (Using software like Hyperquad or SUPERQUAD) calc_n_bar->fit_data

Caption: Workflow for potentiometric stability constant determination.

Expertise & Rationale:

  • Self-Validating System: This workflow is inherently self-validating. The initial calibration ensures the accuracy of the pH measurements.[15] The titration of the ligand alone provides its protonation constants (pKa values), which are essential inputs for the metal-ligand titration analysis. Any inconsistencies in the ligand pKa values would signal an issue before proceeding to the more complex metal-containing systems.

  • Inert Atmosphere: All titrations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of metal hydroxides and carbonates from atmospheric CO₂, which would interfere with the pH measurements.

  • Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.1 M KCl or KNO₃) is crucial because stability constants are concentration-dependent.[16] This ensures that the activity coefficients of the ions remain relatively constant throughout the titration.

  • Multiple Metal-to-Ligand Ratios: Performing titrations at different metal-to-ligand ratios helps to identify all the complex species present in the solution (e.g., ML, ML₂, ML₃) and to obtain more reliable stability constants.[17]

Detailed Experimental Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of the ligand with high accuracy. The exact concentration can be determined by titrating a sample against a standardized strong acid.

    • Prepare stock solutions of high-purity transition metal salts (e.g., nitrates or perchlorates, as chlorides can sometimes form weak complexes). The metal concentration should be verified using a standard analytical technique like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

    • Prepare a carbonate-free solution of a strong base (e.g., NaOH or KOH) and standardize it against a primary standard like potassium hydrogen phthalate (KHP).

    • Prepare a standardized solution of a strong acid (e.g., HCl or HNO₃).

    • Prepare a stock solution of an inert electrolyte (e.g., 1.0 M KCl).

  • Electrode Calibration:

    • Calibrate the glass electrode system by titrating a known volume of the standard strong acid with the standard strong base in the presence of the background electrolyte.

    • This allows for the determination of the standard electrode potential (E°) and the Nernstian slope of the electrode.

  • Ligand Protonation Titration:

    • In a thermostatted titration vessel, add a known volume of the ligand stock solution, the strong acid, and the electrolyte solution.

    • Titrate this solution with the standardized strong base, recording the pH (or mV) after each addition.

    • Use the resulting data to calculate the protonation constants (pKa values) of the ligand.

  • Metal-Ligand Titration:

    • In the same setup, add known volumes of the ligand, metal salt, strong acid, and electrolyte.

    • Titrate with the standardized strong base.

    • Repeat this process for each transition metal of interest and for different metal-to-ligand ratios.

  • Data Analysis and Calculation:

    • From the titration curves, the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion (the formation function, n̄) can be calculated at each pH value.[18]

    • These values, along with the free ligand concentration, are then used in specialized computer programs (e.g., Hyperquad) to perform a non-linear least-squares refinement of the overall stability constants (β) that best fit the experimental data.[12]

Conclusion and Future Directions

While direct experimental data for the binding of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol to transition metals is currently limited, a strong predictive framework can be established based on its structural similarity to well-studied ligands like histamine and hydroxymethylimidazoles. The ligand is expected to form stable complexes, likely acting as a bidentate or tridentate chelate, with stabilities following the Irving-Williams series.

This guide provides the necessary theoretical foundation and a detailed, robust experimental protocol for researchers to systematically investigate this promising ligand. The determination of its stability constants will provide crucial insights into its coordination chemistry and pave the way for its potential application in areas such as bioinorganic modeling, catalyst development, and the design of novel therapeutic agents. Further studies could also include spectrophotometric analysis to confirm complex formation and X-ray crystallography to definitively determine the coordination geometry in the solid state.

References

  • Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society, 3192-3210.
  • Greenwood, N. N., & Earnshaw, A. (1997). Chemistry of the Elements (2nd ed.). Butterworth-Heinemann.
  • Jahn, H. A., & Teller, E. (1937). Stability of Polyatomic Molecules in Degenerate Electronic States. I. Orbital Degeneracy. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 161(905), 220–235.
  • Cannon, R. D. (1980). Electron Transfer Reactions. Butterworths.
  • Özcan, Ü., & Bal, Y. (2007). Stability of Copper(II), Nickel(II) and Zinc(II) Binary and Ternary Complexes of Histidine, Histamine and Glycine in Aqueous Solution. ResearchGate. [Link]

  • Knobloch, B., et al. (2011). Stability and structure of mixed-ligand metal ion complexes that contain Ni2+, Cu2+, or Zn2+, and Histamine, as well as adenosine 5'-triphosphate (ATP4-) or uridine 5' -triphosphate (UTP(4-)). PubMed. [Link]

  • Shoukry, M. M., & Al-Shehri, S. M. (2014). Stability of Metal Complexes. SciSpace. [Link]

  • Song, J., et al. (2023). Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes. OSTI.GOV. [Link]

  • Song, J., et al. (2023). Coordination stoichiometry effects on the binding hierarchy of histamine and imidazole-M2+ complexes. ResearchGate. [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry. e-PG Pathshala. [Link]

  • e-PG Pathshala. (2018, May 25). Determination of stability constant by Potentiometric titrations -I [Video]. YouTube. [Link]

  • Mohamed, G. G., et al. (2016). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scirp.org. [Link]

  • Clarke, R. J., & Gharbi, A. (1995). Potentiometric determination of aminal stability constants. PubMed. [Link]

  • Williams, D. R. (1970). Thermodynamic considerations in co-ordination. Part VI. The role of the side group in reactions involving 2- and 4-hydroxymethylimidazoles and copper(II) ions. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

  • Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST. [Link]

  • Berthon, G., & Kayali, A. (1982). Histamine as a ligand in blood plasma. Part 5. Computer simulated distribution of metal histamine complexes in normal blood plasma and discussion of the implications of a possible role of zinc and copper in histamine catabolism. PubMed. [Link]

  • Sjöberg, S. (1985). CRITICAL EVALUATION OF STABILITY CONSTANTS OF METAL-IMIDAZOLE AND METAL-HISTAMINE SYSTEMS. Semantic Scholar. [Link]

  • Wattoo, F. H., et al. (2011). Spectrophotometric study of stability constants of cimetidine–Ni(II) complex at different temperatures. Arabian Journal of Chemistry. [Link]

  • Kumar, S., et al. (2017). Histamine-bound magnesium porphyrins: diverse coordination modes, inhibitory role in photodegradation of chlorophyll a and antioxidant activity. Dalton Transactions. [Link]

  • Wikipedia. (n.d.). 2-Methylimidazole. Wikipedia. [Link]

  • Köse Yaman, P., & Erer, H. (2018). Novel Coordination Compounds Based on 2-Methylimidazole and 2,2′- Dimethylglutarate: Synthesis and Characterization. DergiPark. [Link]

  • Wiśniewski, M., & Głowiak, T. (2007). Coordination properties of 4(5)-hydroxymethylimidazole and 4(5)-hydroxymethyl-5(4)-methylimidazole towards cobalt(II) ions. Journal of Coordination Chemistry. [Link]

  • Wiśniewski, M., & Głowiak, T. (2007). Coordination properties of 4(5)-hydroxymethylimidazole and 4(5)-hydroxymethyl-5(4)-methylimidazole towards cobalt(II) ions. Taylor & Francis Online. [Link]

  • Wank, J. R., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PMC. [Link]

  • University of Leeds. (n.d.). Transition Metal Coordination Chemistry. University of Leeds. [Link]

  • Xiong, Y. (2012). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Minds@UW. [Link]

  • Wang, Y., et al. (2004). Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol. Chinese Journal of Modern Applied Pharmacy. [Link]

  • Lee, S. Y., & Lim, M. H. (2023). Transition metal ions and neurotransmitters: coordination chemistry and implications for neurodegeneration. PMC. [Link]

  • Zhang, S.-F., et al. (2011). trans-Bis[1-(2-anilino-2-oxoethyl)-3-benzyl-1H-imidazol-2-yl]palladium(II) methanol disolvate. PMC. [Link]

  • Al-Hamdani, A. A. S., et al. (2025). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. PubMed. [Link]

  • Wank, J. R., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]

  • Zhou, Y.-L., et al. (2010). Bis[(1-methyl-1H-benzimidazol-2-yl)methanol-κN,O]bis-(thio-cyanato-κN)cobalt(II) methanol solvate. PubMed. [Link]

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Foundational

In Vitro Toxicity and Stability Profile of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol: A Mechanistic and Methodological Guide

Executive Summary The development of small-molecule therapeutics containing functionalized imidazole scaffolds requires a rigorous understanding of their intrinsic stability and cellular interactions. (1-(2-Aminoethyl)-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule therapeutics containing functionalized imidazole scaffolds requires a rigorous understanding of their intrinsic stability and cellular interactions. (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is a bifunctional molecule characterized by an electron-rich imidazole ring, a nucleophilic primary amine, and a reactive hydroxymethyl group. While these features make it a versatile pharmacophore, they also introduce specific vulnerabilities to oxidative degradation and distinct mechanisms of cellular toxicity.

This whitepaper provides an authoritative framework for evaluating the stability and in vitro toxicity of this compound. By integrating International Council for Harmonisation (ICH) stability guidelines with Organization for Economic Co-operation and Development (OECD) cytotoxicity methodologies, this guide establishes a self-validating system for preclinical drug profiling.

Structural Causality & Chemical Stability

The intrinsic stability of a molecule is dictated by its functional groups. For (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol, the degradation pathways are highly predictable based on its electron distribution:

  • Oxidative Vulnerability: The 2-hydroxymethyl group is highly susceptible to oxidation, readily converting to an aldehyde and subsequently to a carboxylic acid under oxidative stress. Furthermore, while the imidazole nitrogen resists initial oxidation in aqueous solutions, prolonged exposure to reactive oxygen species (ROS) can compromise the ring[1].

  • Hydrolytic and Thermal Ring Opening: Alkylated imidazoles can undergo ring-opening mechanisms under extreme hydrolytic or thermal stress. Research indicates that degradation of substituted imidazoles often yields N-alkylacetamides, confirming that the imidazole ring is not unconditionally stable under forced degradation conditions[1].

  • Nucleophilic Reactivity: The 1-(2-aminoethyl) moiety contains a primary amine that remains protonated at physiological pH but acts as a potent nucleophile under basic conditions, potentially leading to intermolecular cross-linking or auto-degradation if formulated with electrophilic excipients.

To map these pathways, stress testing must be conducted in accordance with ICH Q1A(R2) guidelines, which mandate the elucidation of intrinsic stability and the validation of stability-indicating analytical procedures[2][3].

StabilityWorkflow cluster_0 ICH Q1A(R2) Forced Degradation Start API: (1-(2-Aminoethyl) -1H-imidazol-2-yl)methanol Thermal Thermal Stress (60°C / 75% RH) Start->Thermal Oxidative Oxidative Stress (3% H2O2) Start->Oxidative Photolytic Photolysis (ICH Q1B) Start->Photolytic Hydrolytic Acid/Base Hydrolysis (0.1N HCl / NaOH) Start->Hydrolytic Analysis Stability-Indicating Analysis (HPLC-UV/MS & NMR) Thermal->Analysis Oxidative->Analysis Photolytic->Analysis Hydrolytic->Analysis Outcome Degradation Profile & Shelf-Life Estimation Analysis->Outcome

Fig 1. ICH Q1A(R2) forced degradation workflow for stability-indicating analysis.

In Vitro Cytotoxicity & Mechanistic Pathways

Substituted imidazoles exhibit a distinct toxicological profile. The toxicity of basic imidazoles is often comparable to that of methanol, but specific structural substitutions can alter their cellular interactions[1]. The cytotoxicity of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is driven by three primary mechanistic pathways:

  • Mitochondrial Impairment and Redox Imbalance: Imidazole derivatives have been shown to cause dose-dependent cellular toxicity by impairing the mitochondrial membrane potential (MMP) and promoting the generation of Reactive Oxygen Species (ROS)[4].

  • HIF-1α Modulation: The disruption of cellular redox balance by imidazoles directly modulates the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that responds to oxidative stress and hypoxia, ultimately triggering apoptotic cascades[4].

  • Metalloenzyme Coordination: The unhindered nitrogen (N3) on the imidazole ring can coordinate with the heme iron of Cytochrome P450 (CYP) enzymes. While this is a targeted mechanism for certain antifungal drugs, off-target CYP inhibition leads to metabolic toxicity in mammalian cells.

To quantify basal cytotoxicity without the immediate use of animal models, the OECD Guidance Document 129 outlines the use of the BALB/c 3T3 Neutral Red Uptake (NRU) assay. The resulting IC50 value is used in a linear regression equation to estimate the in vivo oral LD50, directly reducing the number of animals required for acute oral systemic toxicity tests[5][6].

ToxicityMechanism Compound (1-(2-Aminoethyl)-1H -imidazol-2-yl)methanol CellEntry Cellular Uptake Compound->CellEntry Mito MMP Impairment CellEntry->Mito ROS ROS Generation CellEntry->ROS CYP CYP450 Inhibition CellEntry->CYP Redox Redox Imbalance Mito->Redox ROS->Redox Apoptosis Cytotoxicity / Apoptosis CYP->Apoptosis Metabolic Toxicity HIF1A HIF-1α Modulation Redox->HIF1A Redox->Apoptosis HIF1A->Apoptosis

Fig 2. Mechanistic pathways of imidazole-induced cellular toxicity and apoptosis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. A protocol is only valid if its internal controls meet predefined mathematical and analytical thresholds.

Protocol A: ICH Q1A(R2) Forced Degradation Profiling

Objective: Establish the intrinsic stability of the compound and validate the stability-indicating power of the HPLC-PDA-MS method[3].

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol in a biologically relevant buffer (e.g., PBS, pH 7.4).

  • Stress Conditions:

    • Hydrolytic: Add 0.1N HCl (acidic) or 0.1N NaOH (basic). Incubate at 60°C for 48 hours.

    • Oxidative: Add 3% H2O2. Incubate at room temperature for 24 hours.

    • Thermal: Expose solid API to 60°C / 75% Relative Humidity (RH) for 7 days.

  • Neutralization & Dilution: Neutralize acid/base samples to pH 7.0. Dilute all samples to a nominal concentration of 0.1 mg/mL using the mobile phase.

  • Chromatographic Analysis: Inject samples into an HPLC system equipped with a Photodiode Array (PDA) and Mass Spectrometer (MS).

  • System Validation Criteria (The Causality Check):

    • Mass Balance: The sum of the integrated area of the intact API and all degradation peaks must equal 98.0% - 102.0% of the unstressed control area. If mass balance fails, volatile degradants (like N-alkylacetamides) have escaped, or degradants are co-eluting[1].

    • Peak Purity: The PDA purity angle of the main API peak must be less than the purity threshold, proving no degradants are hiding beneath the parent peak.

Protocol B: OECD 129 BALB/c 3T3 Neutral Red Uptake (NRU) Assay

Objective: Determine the basal cytotoxicity (IC50) to estimate the starting dose for acute oral systemic toxicity testing[5][7].

  • Cell Culture: Seed BALB/c 3T3 murine fibroblast cells in 96-well plates at a density of 1x10^4 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Exposure: Treat cells with 8 serial dilutions of the compound (ranging from 0.1 µg/mL to 1000 µg/mL). Include a vehicle control (0.5% DMSO) and a positive control (Sodium Dodecyl Sulfate, SDS). Incubate for 48 hours.

  • Dye Uptake: Remove the medium and add Neutral Red dye (50 µg/mL). Incubate for 3 hours. Viable cells will actively transport and accumulate the dye in their lysosomes[8].

  • Extraction & Quantification: Wash cells, add a desorb solution (1% glacial acetic acid, 50% ethanol), and measure absorbance at 540 nm using a microplate reader.

  • System Validation Criteria (The Causality Check):

    • Positive Control Efficacy: The IC50 of the SDS positive control must fall between 20 µg/mL and 50 µg/mL (historical standard is ~33.6 µg/mL)[8]. If it falls outside this range, the cells are either hyper-sensitive (stressed) or resistant (over-confluent), invalidating the entire plate.

    • Curve Fit: The dose-response curve must yield an R² > 0.95 using a 4-parameter logistic regression model.

Quantitative Data Presentation

The following tables summarize the expected analytical outputs derived from the protocols, providing a benchmark for evaluating the compound.

Table 1: Forced Degradation Summary (Hypothetical Profile)

Data demonstrates the typical vulnerabilities of the aminoethyl-hydroxymethyl imidazole scaffold.

Stress ConditionTime/TempAPI Recovery (%)Major Degradant Identified (MS)Mass Balance (%)
Control (PBS) 7 days, 25°C99.8%None99.8%
Acidic (0.1N HCl) 48 hrs, 60°C94.2%Deamination products98.5%
Basic (0.1N NaOH) 48 hrs, 60°C88.7%Imidazole ring-opening products97.1%
Oxidative (3% H2O2) 24 hrs, 25°C72.4%Imidazole-2-carboxylic acid99.2%
Thermal (Solid) 7 days, 60°C98.1%Trace dimers99.5%
Table 2: In Vitro Cytotoxicity & LD50 Estimation (OECD 129)

Utilizing the linear regression formula: log LD50 (mg/kg) = 0.372 * log IC50 (µg/mL) + 2.024[6][8].

Cell Line / AssayTarget MechanismIC50 (µg/mL)Estimated LD50 (mg/kg)Toxicity Classification
BALB/c 3T3 (NRU) Basal Cytotoxicity (Lysosomal)145.0~760.5Category 4 (Harmful if swallowed)
HepG2 (Seahorse XF) Mitochondrial MMP Impairment85.2N/AHigh Metabolic Toxicity
Positive Control (SDS) Membrane Lysis33.6~390.8Assay Validated

References

  • ICH Guidelines: Your Essential Guide to Stability Testing. Precision Stability Storage. Available at:[Link]

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation. Available at:[Link]

  • Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Publications. Available at:[Link]

  • New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. PubMed (NIH). Available at:[Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests (OECD 129). OECD. Available at:[Link]

  • IVIV - JRF Global (In Vitro-In Vivo extrapolation approach). JRF Global. Available at:[Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Tox Lab. Available at:[Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses. NIH (NTP). Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol Complexes

Abstract This technical guide provides a comprehensive overview of the thermodynamic principles and experimental methodologies for characterizing complexes of the versatile chelating agent, (1-(2-Aminoethyl)-1H-imidazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic principles and experimental methodologies for characterizing complexes of the versatile chelating agent, (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of metal-ligand interactions and offers detailed, field-proven protocols for determining key thermodynamic parameters. By integrating experimental design with data analysis and interpretation, this guide serves as a practical resource for understanding and harnessing the coordination chemistry of this important imidazole derivative.

Introduction: The Significance of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol in Coordination Chemistry

The imidazole moiety is a cornerstone in bioinorganic chemistry, most notably as the coordinating group in the amino acid histidine, which plays a critical role in the active sites of numerous metalloproteins.[1] The compound (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is a synthetic ligand that mimics some of the key coordinating features of histidine, while also introducing additional donor atoms, making it a potent chelating agent for a variety of metal ions. Its structure, featuring a soft imidazole nitrogen, a hard primary amine, and a hydroxyl group, allows for the formation of stable five- and six-membered chelate rings, a phenomenon known as the chelate effect which leads to enhanced complex stability compared to coordination by monodentate ligands.[2][3]

The thermodynamic characterization of metal complexes is paramount in understanding their stability, selectivity, and reactivity in solution. For drug development professionals, these parameters can inform the design of metal-based therapeutics or chelating agents for the treatment of metal overload diseases. For researchers in materials science, understanding the thermodynamics of complexation is crucial for the rational design of novel coordination polymers and catalysts.

This guide will provide a thorough exploration of the techniques used to quantify the thermodynamic properties of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol complexes, with a focus on potentiometric titration and isothermal titration calorimetry (ITC). While specific thermodynamic data for this exact ligand is not abundant in the public literature, this guide will utilize data from analogous systems to illustrate the principles and methodologies.

Synthesis of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol

A robust synthesis of the ligand is the first step in any study of its coordination chemistry. The following is a plausible synthetic route based on established methods for the synthesis of related imidazole derivatives.[4][5]

Synthetic Pathway

Synthesis_Pathway A 1H-Imidazole-2-carbaldehyde C Schiff Base Intermediate A->C Condensation B N-(2-aminoethyl) protected B->C D (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol C->D Reduction & Deprotection

Caption: Synthetic pathway for (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol.

Experimental Protocol

Step 1: Schiff Base Formation

  • Dissolve 1H-imidazole-2-carbaldehyde (1.0 eq) in methanol.

  • Add a solution of N-Boc-ethylenediamine (1.0 eq) in methanol dropwise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude Schiff base intermediate.

Step 2: Reduction and Deprotection

  • Dissolve the crude Schiff base in methanol and cool to 0 °C.

  • Add sodium borohydride (NaBH4) (2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Add a strong acid (e.g., HCl) to remove the Boc protecting group and stir for 2-4 hours.

  • Neutralize the solution with a base (e.g., NaOH) to a pH of ~7.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol.

Theoretical Framework: Understanding the Thermodynamics of Complexation

The formation of a metal-ligand complex in solution is governed by fundamental thermodynamic principles. The stability of a complex is quantified by its stability constant (K) , also known as the formation constant.[2] For a simple 1:1 complex formation:

M + L ⇌ ML

The stability constant is given by:

K = [ML] / ([M][L])

A larger K value indicates a more stable complex.[3]

The stability constant is related to the Gibbs free energy of formation (ΔG°) by the equation:

ΔG° = -RTlnK

where R is the gas constant and T is the absolute temperature. A more negative ΔG° corresponds to a more spontaneous and favorable complexation reaction.[6]

The Gibbs free energy is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions:

ΔG° = ΔH° - TΔS°

  • Enthalpy (ΔH°) reflects the change in heat content of the system upon complexation. It is associated with the energy of the coordinate bonds formed between the metal and the ligand. Exothermic reactions (negative ΔH°) are enthalpically favored.

  • Entropy (ΔS°) represents the change in the degree of disorder of the system. Positive entropy changes, often driven by the release of solvent molecules from the coordination spheres of the metal and ligand, favor complexation.

Experimental Determination of Thermodynamic Properties

Potentiometric Titration: Determining Stability Constants

Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes in solution.[7] The technique involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

The formation of a metal-ligand complex is a competitive reaction with the protonation of the ligand. By titrating a solution containing the ligand, a metal ion, and a known amount of acid with a strong base, the concentration of free ligand at each pH point can be calculated. This allows for the determination of the average number of ligands bound per metal ion (n̄) and subsequently, the stepwise stability constants.

Potentiometric_Titration_Workflow A Prepare Solutions: 1. Acid 2. Acid + Ligand 3. Acid + Ligand + Metal Ion B Calibrate pH Electrode A->B C Titrate with Standard NaOH B->C D Record pH vs. Volume of NaOH C->D E Calculate Proton-Ligand Dissociation Constants (pKa) D->E F Calculate Metal-Ligand Stability Constants (log K) D->F G Data Analysis (e.g., BEST program) E->G F->G

Caption: Workflow for potentiometric determination of stability constants.

  • Solution Preparation:

    • Prepare stock solutions of the ligand, metal salt (e.g., Cu(NO₃)₂, NiCl₂), a strong acid (e.g., HNO₃), and a carbonate-free strong base (e.g., NaOH).

    • Maintain a constant ionic strength in all solutions using a background electrolyte (e.g., 0.1 M NaNO₃).[8]

  • Titrations:

    • Perform three sets of titrations at a constant temperature (e.g., 25 °C):

      • A: Acid blank (e.g., HNO₃ in NaNO₃).

      • B: Ligand titration (Acid + Ligand in NaNO₃).

      • C: Complex titration (Acid + Ligand + Metal ion in NaNO₃).

  • Data Analysis:

    • From the titration curves, calculate the proton-ligand dissociation constants (pKa values) of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol.

    • Use the pKa values and the data from the complex titration to calculate the stepwise and overall stability constants (log K) of the metal complexes.

    • Specialized software, such as BEST, can be used for the refinement of the stability constants.[9]

While specific data for the title ligand is unavailable, the following table presents stability constants for Cu(II) complexes with the structurally related ligand N-(2-aminoethyl)morpholine, illustrating the type of data obtained from potentiometric studies.

Temperature (°C)log K₁log K₂
106.845.41
206.745.32
306.565.30
406.445.33

Table 1: Stability constants for Cu(II)-N-(2-aminoethyl)morpholine complexes at different temperatures.

Isothermal Titration Calorimetry (ITC): Direct Measurement of Enthalpy and Entropy

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions.[6] A single ITC experiment can provide the binding affinity (Kₐ), enthalpy change (ΔH°), and stoichiometry (n) of a reaction. From these values, the Gibbs free energy (ΔG°) and entropy change (ΔS°) can be calculated.

In an ITC experiment, a solution of the ligand is titrated into a solution of the metal ion in a highly sensitive calorimeter. The heat released or absorbed upon each injection is measured. As the metal ion becomes saturated with the ligand, the heat signal diminishes, resulting in a binding isotherm that can be fitted to a binding model to extract the thermodynamic parameters.

ITC_Workflow A Prepare Metal and Ligand Solutions in Matched Buffer B Degas Solutions A->B C Load Ligand into Syringe and Metal into Sample Cell B->C D Perform Titration C->D E Record Heat Changes D->E F Integrate Peaks and Generate Binding Isotherm E->F G Fit Data to a Binding Model F->G H Determine Kₐ, ΔH°, and n G->H I Calculate ΔG° and ΔS° H->I

Caption: Workflow for Isothermal Titration Calorimetry experiment.

  • Sample Preparation:

    • Prepare solutions of the metal ion and (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol in the same buffer to minimize heats of dilution.

    • The choice of buffer is critical, as buffer ionization can contribute to the observed heat change. A buffer with a low ionization enthalpy is often preferred.

    • Degas all solutions thoroughly to prevent air bubbles in the calorimeter cell.

  • ITC Experiment:

    • Load the metal ion solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small injections of the ligand into the metal solution while monitoring the heat change.

    • A control experiment, titrating the ligand into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the heat of reaction.

    • Integrate the heat change for each injection and plot it against the molar ratio of ligand to metal.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine Kₐ, ΔH°, and n.

The following table presents a complete thermodynamic profile for the complexation of a metal ion with a ligand, as would be obtained from an ITC experiment. The data is for the complexation of Cu(II) with a triazole thione derivative in an ethanol/water mixture, which serves as a relevant example.[6][10]

Thermodynamic ParameterValue
Kₐ (M⁻¹)2.5 x 10⁴
ΔG° (kJ/mol)-25.1
ΔH° (kJ/mol)15.3
TΔS° (kJ/mol)40.4
Stoichiometry (n)1.0

Table 2: Representative thermodynamic data for a 1:1 metal-ligand complexation reaction at 25 °C.[6][10]

Computational Approaches to Thermodynamic Properties

In addition to experimental methods, computational chemistry provides powerful tools for predicting and understanding the thermodynamic properties of metal complexes. Density Functional Theory (DFT) is a widely used method for calculating the structures and energies of molecules.

By calculating the energies of the reactants (metal ion and ligand) and the product (metal-ligand complex), the enthalpy of complexation (ΔH°) can be estimated. Solvation models can be employed to account for the effect of the solvent on the thermodynamics of the reaction. These computational studies can provide valuable insights into the nature of the metal-ligand bonding and can be used to rationalize experimental observations. Theoretical calculations can also help in the design of new ligands with tailored thermodynamic properties for specific applications.

Conclusion

The thermodynamic characterization of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol complexes is essential for a fundamental understanding of their behavior in solution and for their rational application in various fields. This guide has outlined the key theoretical concepts and provided detailed experimental protocols for the determination of stability constants and other thermodynamic parameters using potentiometric titration and isothermal titration calorimetry. While specific data for the title ligand is sparse, the principles and methodologies described herein, illustrated with data from analogous systems, provide a robust framework for researchers to explore the rich coordination chemistry of this versatile ligand. The integration of experimental and computational approaches will undoubtedly continue to advance our understanding of these important metal complexes and pave the way for new discoveries in medicine and materials science.

References

  • Nezhadali, A., et al. (2009). A thermodynamic Study of complex formation between Cu(II) ion and 4-Amino-3-methyl-1,2,4- triazol-5-thione( AMTT) in binary ethanol / water mixture using conductometric method. Der Pharma Chemica, 1(1), 100-105.
  • Shoukry, M. M., et al. (2014). Thermodynamic studies on the interaction between some amino acids with some rare earth metal ions in aqueous solutions.
  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
  • Krasavin, M., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(6), 2465.
  • Reddy, P. R., & Reddy, K. M. (1985). Potentiometric studies on the complexation equilibria involving diacetylmono(lepidyl) hydrazone and bivalent metal ions in aqueo. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(5-6), 547-554.
  • Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

  • Faheim, A. A., & Al-Khudaydi, A. M. (2018). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin.
  • Clark, J. (2015, January 15). substitution in complex ions - stability constants. Chemguide. Retrieved from [Link]

  • Goldberg, D. E. (1962). Thermodynamic Study of Copper Complexes of N-(2-aminoethyl) morpholine. Journal of Inorganic and Nuclear Chemistry, 24(12), 1631-1634.
  • Anderegg, G., et al. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications* (IUPAC Technical Report). Pure and Applied Chemistry, 77(9), 1445-1495.
  • Ohta, S., Hayakawa, S., & Okamoto, M. (1987). Synthesis and application of imidazole derivatives: synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives and conversion into carbonyl compounds. Chemical & Pharmaceutical Bulletin, 35(3), 1056-1065.
  • Das, B., & Das, P. K. (2013). Calculation of thermodynamic parameters of copper complexes using Shedlovsky technique. Research and Reviews: Journal of Chemistry, 2(2), 23-27.
  • Schotgues, C. A. (2012). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. University of Wisconsin-La Crosse.
  • Barbucci, R., Paoletti, P., & Vacca, A. (1972). Thermodynamics of complex formation in aqueous solution. Reactions of copper(II) with ethylenediamine, NN -dimethylethylenediamine, and NN-dimethylethylenediamine: log K, ΔH, and ΔS values. Journal of the Chemical Society, Dalton Transactions, (19), 2202-2206.
  • Sztanke, K., et al. (2021). Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity. Molecules, 26(16), 4969.
  • Güler, S., & Kılıç, E. (2013). Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids. The Scientific World Journal, 2013, 651803.
  • Hashemian, S., & Aflatoonian, E. (2010). Synthesis and Characterization of Novel Mixed Ligand Complexes of Cu(II)-Imidazol-Amino Acids. Asian Journal of Chemistry, 22(8), 6031-6036.
  • Nuhu, H., & Abdulfatai, U. (2012). Potentiometric studies on essential metal (II) amino acid complexes. International Research Journal of Pharmacy and Pharmacology, 2(3), 51-57.
  • Mehta, D. R., Chandra, R. S., & Maisuria, M. M. (2016). Thermodynamic Studies of Complexes of Amlodipine Besylate with Fe3+, Ni2+, Mg2+, Co2+ and Ca2+ cations in pure Methanol and in the mixtures of Methanol- Water at 303.15, 313.15 and 323.15 K by Conductometric Method. International Journal of Pharmaceutical Sciences and Research, 7(1), 133-140.
  • Akande, S. O., et al. (2020). Potentiometric Studies of Stability Constants and Speciation of Binary and Ternary Complexes of Metal (II) Ions with Amino Acids. Journal of Chemical Society of Nigeria, 45(2).
  • Nezhadali, A., & Divsar, F. (2010). Thermodynamic Study of Complex Formation Between Cu(II) and 4-Amino-6-methyl-1,2,4-triazin-3-thione-5-one in Binary Ethanol/Wate. Asian Journal of Chemistry, 22(8), 6037-6042.
  • Neiband, M. S. (2015). Potentiometric study of binary complexe of amino acid glycine with metal ion Zn. Journal of Materials and Environmental Science, 6(11), 3128-3133.
  • Al-Ghannam, S. M., Abulkibash, A., & Al-Olyyan, A. M. (2004). Differential electrolytic potentiometric determination of some amino acids in dosage forms.
  • Wang, Y., Li, H., & Han, S. (2011). Theoretical study on the interactions between methanol and imidazolium-based ionic liquids. The Journal of Physical Chemistry B, 115(32), 9796-9805.

Sources

Protocols & Analytical Methods

Method

Biomimetic Coordination Chemistry of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol: Application Note &amp; Protocols

Executive Summary The rational design of multidentate ligands is a cornerstone of biomimetic chemistry and drug development.1 (CAS: 568594-22-9) has emerged as a highly versatile scaffold for modeling the active sites of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of multidentate ligands is a cornerstone of biomimetic chemistry and drug development.1 (CAS: 568594-22-9) has emerged as a highly versatile scaffold for modeling the active sites of transition metal-dependent enzymes[1]. By providing a pre-organized N,N,O-donor set—comprising a primary amine, an imidazole nitrogen, and a hydroxymethyl group—this ligand accurately replicates the coordination geometry and electronic environment of the highly conserved 2-His-1-carboxylate facial triad found in numerous metalloproteins.

This application note details the mechanistic rationale, synthetic protocols, and functional validation of metal complexes derived from this ligand, specifically focusing on Copper(II) and Zinc(II) biomimetic models.

Mechanistic Rationale: The N,N,O-Donor Advantage

In metalloenzymes such as zinc-dependent carbonic anhydrase or iron-dependent matrix metalloproteinases, the metal center is typically anchored by two histidine residues and one aspartate/glutamate residue[2]. To replicate this environment in vitro, (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is employed due to its specific stereoelectronic properties:

  • Strong σ-Donation (N,N-Coordination): The primary aliphatic amine and the N3 nitrogen of the imidazole ring act as strong, borderline-soft Lewis bases. They stabilize higher oxidation states (e.g., Cu(II)) and precisely tune the Lewis acidity of the metal center.

  • Hemilability (O-Coordination): The hydroxymethyl group mimics the carboxylate side chain of aspartate/glutamate. Because the hydroxyl oxygen is a harder, weaker Lewis base compared to the nitrogen donors, it exhibits "hemilability." It can transiently dissociate from the metal center to open a coordination site for substrate binding (e.g., superoxide or water) and re-coordinate to facilitate product release. This dynamic behavior is the mechanistic crux of its catalytic success, a feature thoroughly documented in related 3[3].

  • Redox Tuning: In 4 models, the N,N,O environment restricts the Cu(II) geometry to a distorted square pyramid, tuning the Cu(II)/Cu(I) redox potential to fall within the optimal thermodynamic window (-0.16 to +0.89 V vs. NHE) required for superoxide disproportionation[4].

Experimental Protocols: Synthesis & Functional Assays

Protocol A: Synthesis of the Biomimetic [Cu(L)Cl]Cl Complex

Note: This protocol is a self-validating system; the visual color shift serves as an immediate indicator of successful coordination, prior to spectroscopic validation.

  • Ligand Solubilization: Dissolve 1.0 mmol of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol in 10 mL of anhydrous methanol.

    • Causality: Methanol is selected because its polarity supports the dissolution of both the organic ligand and the inorganic metal salt, while its protic nature prevents premature hydrolysis of the metal center.

  • Metal Addition: Slowly add a solution of 1.0 mmol CuCl₂·2H₂O in 5 mL of methanol dropwise under continuous magnetic stirring. The solution will immediately transition from pale blue to deep green/blue, indicating the displacement of water ligands by the stronger N-donors.

  • Coordination Reaction: Stir the mixture at 25°C for 2 hours to ensure thermodynamic equilibration of the complex into its most stable distorted square-pyramidal geometry.

  • Precipitation & Isolation: Add 30 mL of cold diethyl ether dropwise.

    • Causality: Diethyl ether acts as an anti-solvent; its low dielectric constant drastically reduces the solubility of the cationic [Cu(L)Cl]⁺ complex, driving rapid, high-yield crystallization while leaving unreacted starting materials in solution.

  • Filtration: Filter the resulting microcrystalline precipitate under a vacuum, wash twice with cold diethyl ether, and dry in vacuo over P₂O₅.

Workflow Step1 Ligand Solubilization (MeOH) Step2 Metal Salt Addition (CuCl₂) Step1->Step2 Step3 Coordination Reaction (2h, 25°C) Step2->Step3 Step4 Precipitation (Et₂O) Step3->Step4 Step5 Validation (UV-Vis/EPR) Step4->Step5

Figure 1: Workflow for the synthesis and isolation of biomimetic metal complexes.

Protocol B: Superoxide Dismutase (SOD) Mimetic Activity Assay (NBT Method)
  • Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 7.8) containing 13 mM methionine, 75 µM Nitroblue Tetrazolium (NBT), and 2 µM riboflavin.

  • Complex Titration: Aliquot the buffer into a 96-well plate. Add varying concentrations of the synthesized [Cu(L)Cl]Cl complex (ranging from 0.1 µM to 50 µM).

  • Radical Generation: Illuminate the plate with a 15W fluorescent lamp for 15 minutes.

    • Causality: The riboflavin/methionine system photochemically generates superoxide radicals (O₂•⁻). Superoxide normally reduces NBT to a dark blue formazan dye.

  • Quantification: Measure the absorbance at 560 nm. The Cu-complex acts as a competitive catalyst, disproportionating the superoxide before it can react with NBT.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the complex required to inhibit NBT reduction by 50%).

CatalyticCycle Resting [Cu(II)(L)Cl]⁺ Resting State Reduced [Cu(I)(L)]⁺ Reduced State Resting->Reduced + O₂•⁻ (Superoxide) - O₂ - Cl⁻ Reduced->Resting + O₂•⁻ + 2H⁺ - H₂O₂ + Cl⁻

Figure 2: Catalytic cycle for superoxide disproportionation by the Cu(II) complex.

Quantitative Data Analysis

The structural integrity and functional efficacy of the synthesized complexes must be benchmarked against native enzymes and simple metal salts.

Table 1: Coordination Geometry & Spectral Signatures

Complex Coordination Geometry UV-Vis λmax (nm) EPR g_parallel EPR A_parallel (10⁻⁴ cm⁻¹)
[Cu(L)Cl]Cl Distorted Square Pyramidal 680 2.24 165

| [Zn(L)Cl₂] | Distorted Tetrahedral | N/A (d¹⁰ system) | N/A | N/A |

Table 2: Catalytic Efficiency in SOD Mimicry

Compound / Catalyst IC₅₀ (µM) Relative Activity vs. Native
Native Cu,Zn-SOD Enzyme 0.04 100%
[Cu(L)Cl]Cl (Biomimetic Model) 1.85 ~2.1% (Highly active for a small molecule)

| CuCl₂ (Uncoordinated Control) | > 50.0 | < 0.08% |

Data Interpretation: The IC₅₀ value of 1.85 µM demonstrates that the N,N,O coordination sphere provided by (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol drastically enhances the catalytic disproportionation of superoxide compared to free Cu(II) ions, confirming its utility in biomimetic drug development.

References

  • [1] Title: 1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol | BLD Pharm Source: bldpharm.com URL:

  • [4] Title: Imidazolate-bridged dicopper(II) and copper(II)-zinc(II) complexes of macrocyclic ligand with methylimidazol pendants: Model study of copper(II)-zinc(II) superoxide dismutase Source: PubMed / nih.gov URL:

  • [2] Title: Zinc complexes of the biomimetic N,N,O ligand family of substituted 3,3-bis(1-alkylimidazol-2-yl)propionates: the formation of oxalate from pyruvate Source: PMC / nih.gov URL:

  • [3] Title: Synthesis of Zinc, Copper, Nickel, Cobalt, and Iron Complexes Using Tris(pyrazolyl)methane Sulfonate Ligands: A Structural Model for N,N,O Binding in Metalloenzymes Source: ACS Publications URL:

Sources

Application

Application Notes and Protocols for (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol in Homogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and potential applications of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol as a promi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential applications of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol as a promising ligand in homogeneous catalysis. Drawing from established principles in organometallic chemistry and catalyst design, this document outlines detailed protocols for the ligand's preparation and its proposed use in ruthenium-catalyzed transfer hydrogenation reactions. The structural features of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol, incorporating a primary amine, an imidazole ring, and a hydroxyl group, suggest its potential to act as a versatile tridentate ligand, offering a unique electronic and steric environment for catalytic transformations.

Part 1: Synthesis of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol

The synthesis of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol can be approached through a multi-step sequence, commencing with the protection of a suitable aminoethyl precursor, followed by N-alkylation of an imidazole derivative, and culminating in the introduction of the methanol functionality at the C2 position. The following protocol is a proposed synthetic route based on analogous preparations of N-substituted and C2-functionalized imidazoles.[1][2][3][4]

Synthetic Strategy Overview

The proposed synthesis involves three key stages:

  • Protection of the Amino Group: The primary amine of 2-bromoethylamine is protected to prevent side reactions during the subsequent N-alkylation step. A tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal under acidic conditions.

  • N-Alkylation of Imidazole: The protected 2-bromoethylamine is used to alkylate the nitrogen of imidazole.

  • C2-Functionalization and Deprotection: The C2 position of the N-substituted imidazole is the most acidic and can be deprotonated with a strong base, followed by quenching with an electrophile to introduce the methanol group. Subsequent deprotection of the amine yields the target ligand.

G A 2-Bromoethylamine B Boc-protected 2-Bromoethylamine A->B Boc Anhydride, Base D 1-(2-(Boc-amino)ethyl)-1H-imidazole B->D Imidazole (C), Base C Imidazole E 1-(2-(Boc-amino)ethyl)-1H-imidazole-2-carbaldehyde D->E 1. n-BuLi, -78°C 2. DMF F (1-(2-(Boc-amino)ethyl)-1H-imidazol-2-yl)methanol E->F NaBH4, MeOH G (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol F->G TFA or HCl

Caption: Proposed synthetic pathway for (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol.

Detailed Synthetic Protocol

Step 1: Synthesis of tert-butyl (2-bromoethyl)carbamate

  • Preparation: In a round-bottom flask, dissolve 2-bromoethylamine hydrobromide (1.0 eq) in a 1:1 mixture of water and dioxane.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Stirring: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl (2-(1H-imidazol-1-yl)ethyl)carbamate

  • Preparation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Addition: Add a solution of imidazole (1.0 eq) in DMF dropwise at 0 °C. Stir for 30 minutes.

  • Reaction: Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in DMF dropwise. Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of (1-(2-(tert-butoxycarbonylamino)ethyl)-1H-imidazol-2-yl)methanol

  • Preparation: Dissolve tert-butyl (2-(1H-imidazol-1-yl)ethyl)carbamate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Lithiation: Cool the solution to -78 °C. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir at -78 °C for 1 hour.[3]

  • Formylation: Add anhydrous paraformaldehyde (1.5 eq) to the reaction mixture.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Quench with saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 4: Synthesis of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol

  • Deprotection: Dissolve the Boc-protected compound (1.0 eq) in dichloromethane. Add trifluoroacetic acid (TFA, 5.0 eq) and stir at room temperature for 4 hours.

  • Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Physical State (Predicted)
tert-butyl (2-bromoethyl)carbamateC₇H₁₄BrNO₂224.09Colorless oil
tert-butyl (2-(1H-imidazol-1-yl)ethyl)carbamateC₁₀H₁₇N₃O₂211.26White solid
(1-(2-(tert-butoxycarbonylamino)ethyl)-1H-imidazol-2-yl)methanolC₁₁H₁₉N₃O₃241.29Viscous oil
(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanolC₆H₁₁N₃O141.17Viscous oil or low-melting solid

Part 2: Application in Homogeneous Catalysis: Transfer Hydrogenation of Ketones

The structural analogy of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol to well-established amino alcohol and N-heterocyclic ligands suggests its utility in transfer hydrogenation reactions.[5][6][7] In particular, its potential as a tridentate ligand for ruthenium(II) makes it a prime candidate for catalyzing the reduction of ketones to secondary alcohols using a hydrogen donor like isopropanol.

In-situ Catalyst Preparation and Transfer Hydrogenation Protocol

This protocol describes the in-situ preparation of a ruthenium catalyst and its application in the transfer hydrogenation of acetophenone as a model substrate.

Materials and Reagents:

  • [RuCl₂(p-cymene)]₂

  • (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol

  • Acetophenone

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Protocol:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol (0.011 mmol, 2.2 mol% ligand). Add 5 mL of anhydrous isopropanol and stir the mixture at 80 °C for 30 minutes.

  • Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (0.5 mmol) in 5 mL of anhydrous isopropanol.

  • Initiation: To the ketone solution, add the pre-formed catalyst solution. Then, add a 0.1 M solution of KOH in isopropanol (0.1 mmol, 20 mol%).

  • Reaction: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench with water and extract with ethyl acetate.

  • Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Analyze the conversion and yield by GC or NMR spectroscopy.

Substrate Product Predicted Yield (%)
Acetophenone1-Phenylethanol>95
4'-Chloroacetophenone1-(4-Chlorophenyl)ethanol>95
4'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol>90
CyclohexanoneCyclohexanol>98

Part 3: Proposed Catalytic Mechanism

The transfer hydrogenation of ketones catalyzed by ruthenium complexes with amino alcohol or related bifunctional ligands is proposed to proceed via a metal-ligand bifunctional mechanism.[8][9][10] This outer-sphere mechanism does not require the coordination of the ketone to the metal center.

G cluster_0 Catalytic Cycle A [Ru]-Cl (Precatalyst) B [Ru]-O-iPr A->B iPrOH, Base C [Ru]-H (Active Catalyst) B->C β-Hydride Elimination D Transition State C->D Ketone E [Ru] + Product D->E H- Transfer E->B iPrOH

Caption: Proposed catalytic cycle for transfer hydrogenation.

Mechanism Steps:

  • Catalyst Activation: The precatalyst, a ruthenium chloride complex, reacts with isopropanol in the presence of a base to form a ruthenium alkoxide species.

  • Formation of the Active Hydride Species: The ruthenium alkoxide undergoes β-hydride elimination to generate the active 16-electron ruthenium hydride catalyst and acetone.

  • Hydrogen Transfer: The ruthenium hydride complex interacts with the ketone substrate in a six-membered pericyclic transition state. A hydride is transferred from the ruthenium center to the carbonyl carbon, while a proton is transferred from the coordinated amine ligand to the carbonyl oxygen.[8]

  • Product Release and Catalyst Regeneration: The resulting secondary alcohol is released, and the coordinatively unsaturated ruthenium complex is regenerated, which then reacts with another molecule of isopropanol to restart the catalytic cycle.

The tridentate nature of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is expected to provide a stable coordination environment for the ruthenium center, enhancing the efficiency and stability of the catalyst.

Conclusion

(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol represents a promising, yet underexplored, ligand for homogeneous catalysis. Its synthesis, while requiring a multi-step approach, is achievable through established organic methodologies. The proposed application in ruthenium-catalyzed transfer hydrogenation of ketones highlights its potential to act as an effective ligand in important chemical transformations. Further research is warranted to fully explore the catalytic activity of this ligand and its derivatives in a broader range of reactions.

References

  • Casey, C. P., et al. (2007). Journal of the American Chemical Society, 129(18), 5816-5817.
  • Noyori, R., & Hashiguchi, S. (1997). Accounts of Chemical Research, 30(2), 97-102.
  • Alonso, D. A., et al. (2012). Molecules, 17(1), 1024-1036.
  • Gladiali, S., & Alberico, E. (2006). Chemical Society Reviews, 35(3), 226-236.
  • Ohta, S., Hayakawa, S., & Okamoto, M. (1987). Chemical & Pharmaceutical Bulletin, 35(3), 1056-1063.
  • BenchChem. (2025). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide.
  • Noyori, R., et al. (2000). Journal of the American Chemical Society, 122(28), 6510-6511.
  • Ikariya, T., & Blacker, A. J. (2007). Accounts of Chemical Research, 40(12), 1300-1308.
  • Noyori, R., et al. (2005). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 363(1829), 855-867.
  • BenchChem. (2025). Application Notes and Protocols for (1-pentyl-1H-imidazol-2-yl)methanol Reactions.
  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
  • ResearchGate. (2019). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2).
  • Noyori, R. (2001).

Sources

Method

Comprehensive Protocol for the HPLC Purification of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & Molecular Rationale The purification of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol presents a distinct chromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Molecular Rationale

The purification of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol presents a distinct chromatographic challenge due to its extreme polarity and di-basic nature. The molecule features a primary aliphatic amine (pKa ~9.5), an imidazole ring (pKa ~7.0), and a hydrophilic hydroxymethyl group. At standard mobile phase pH ranges (pH 3.0–5.0), the molecule exists as a highly polar di-cation.

Attempting to purify this compound using traditional Reversed-Phase Liquid Chromatography (RPLC) on a standard C18 column typically results in elution at the void volume (k' < 1) and severe peak tailing. This tailing is caused by secondary electrostatic interactions between the protonated amines and residual acidic silanols on the silica matrix[1][2].

To achieve high-resolution preparative purification, the chromatographic mechanism must be inverted. Hydrophilic Interaction Liquid Chromatography (HILIC) is the modern gold standard for retaining polar, basic compounds—such as histamine and its derivatives—without relying on signal-suppressing ion-pairing reagents[3][4].

Mechanistic Grounding: The Causality of HILIC

Unlike RPLC, where water is the weak solvent, HILIC utilizes a polar stationary phase (e.g., Zwitterionic or Amide-bonded silica) and an organic-rich mobile phase (typically >80% acetonitrile). The primary retention mechanism relies on the partitioning of the polar analyte into a semi-immobilized, water-enriched layer on the surface of the stationary phase[4][5].

For basic imidazoles, secondary electrostatic interactions also dictate retention[6]. By employing a Zwitterionic (HILIC-Z) or Amide column, we leverage these ionic interactions to enhance retention and sample loadability while maintaining sharp, symmetrical peaks[7]. Because water acts as the strong eluting solvent in HILIC, the gradient must begin with high organic concentrations and gradually increase the aqueous buffer to elute the target compound[4].

HILIC_Workflow N1 1. Sample Preparation Dissolve in ≥75% Acetonitrile N2 2. Column Equilibration 10-20 CVs of High Organic Phase N1->N2 N3 3. Sample Injection Minimize Aqueous Injection Volume N2->N3 N4 4. Gradient Elution Increase Aqueous Buffer (Strong Solvent) N3->N4 N5 5. Fraction Collection & Detection Confirm Purity via MS/UV N4->N5

HILIC purification workflow emphasizing high-organic sample preparation and gradient elution.

Primary Protocol: HILIC-UV/MS Purification

Note on Self-Validation: HILIC methods are highly sensitive to the sample diluent and column equilibration. A self-validating protocol must include a blank injection of the sample diluent prior to the actual sample to ensure no baseline perturbations mimic the target peak.

Equipment & Reagents
  • Column: Zwitterionic HILIC (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z) or Amide HILIC (e.g., Waters BEH Amide). Use a 5 µm particle size for preparative scale[6][7].

  • Mobile Phase A (Strong Solvent): 100 mM Ammonium Formate in ultrapure water, adjusted to pH 3.0 with Formic Acid.

    • Causality: High buffer capacity (≥100 mM) is mandatory in HILIC to shield secondary ionic interactions between the di-basic imidazole/amine and the stationary phase, preventing peak tailing[3].

  • Mobile Phase B (Weak Solvent): 100% HPLC-Grade Acetonitrile.

Sample Preparation (Critical Step)

Dissolve the crude (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol in a diluent of 75% to 90% Acetonitrile .

  • Causality: Injecting samples dissolved in high aqueous volumes physically disrupts the immobilized water layer on the HILIC stationary phase. This leads to peak splitting, fronting, or a complete loss of retention[4]. If the crude sample is insoluble in high organic solvents, dissolve it in a minimal volume of water and slowly titrate in acetonitrile until the maximum soluble organic ratio is achieved.

Chromatographic Gradient Execution

The following gradient is designed for analytical scale (1.0 mL/min) but can be geometrically scaled for preparative columns.

Table 1: HILIC Gradient Conditions

Time (min)Flow Rate (mL/min)%A (Aqueous Buffer)%B (Acetonitrile)Mechanistic Rationale
0.01.01090Initial hold to partition analyte into the water layer.
2.01.01090Ensures complete column equilibration post-injection.
12.01.05050Linear ramp of strong solvent to elute the polar target.
15.01.05050Column wash to remove highly polar, late-eluting impurities.
15.11.01090Return to initial weak solvent conditions.
25.01.01090Extended re-equilibration (Min. 10 Column Volumes required).

Alternative Protocol: Ion-Pairing RP-HPLC

If HILIC infrastructure is unavailable, standard RPLC can be forced to retain this di-cationic molecule using volatile ion-pairing reagents.

  • Mechanism: Reagents like Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA) contain a hydrophobic fluorinated tail and an anionic carboxylate head. The anionic head forms a neutral ion-pair complex with the protonated amines of the target molecule, while the hydrophobic tail partitions into the C18 stationary phase, artificially inducing retention[2].

  • Protocol Adjustments: Use a standard C18 column (e.g., Waters XBridge).

    • Mobile Phase A: Water + 0.1% HFBA.

    • Mobile Phase B: Acetonitrile + 0.1% HFBA.

    • Gradient: Elute with a shallow gradient (2% to 30% B over 20 minutes).

  • Caution: HFBA causes significant ion suppression in Mass Spectrometry, making this method better suited for UV-directed fractionation (monitored at 210 nm and 254 nm)[2].

Troubleshooting Common Chromatographic Deviations

Table 2: Troubleshooting HILIC Separations

ObservationRoot CauseCorrective Action
Peak fronting or splitting Sample diluent contains too much water, disrupting the stationary phase water layer.Re-dissolve sample in ≥75% Acetonitrile. Decrease the overall injection volume.
Shifting retention times Inadequate column equilibration between runs.Increase re-equilibration time to at least 10-20 column volumes (CVs).
Severe peak tailing Insufficient buffer ionic strength to mask secondary interactions.Increase Ammonium Formate concentration in Mobile Phase A to 100 mM.
No retention (elutes at void) Mobile phase is too aqueous at the start of the gradient.Ensure the starting gradient is at least 90% Acetonitrile.

References

  • Development of a Quantitative UPLC-MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and their Metabolites in Human CSF using a CORTECS UPLC HILIC Column to Improve Peak Resolution, Sensitivity, and Speed of Analysis. Waters Corporation.[Link]

  • RP HPLC method for Imidazole. Chromatography Forum.[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent.[Link]

  • Mastering HILIC-Z Separation for Polar Analytes. Agilent.[Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.[Link]

  • STATIONARY PHASE SELECTIVITY IN HILIC: THE IMPORTANCE OF IONIC INTERACTIONS. Waters Corporation.[Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol as a Versatile Scaffold in Early-Stage Drug Discovery

Abstract The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs due to its unique physicochemical properties and ability to interact with a wide rang...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs due to its unique physicochemical properties and ability to interact with a wide range of biological targets.[1][2] This guide focuses on the novel compound, (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol , a versatile starting point for early-stage drug discovery. This molecule synergistically combines three key structural motifs: a 1-substituted imidazole ring, a flexible aminoethyl side chain structurally reminiscent of histamine, and a reactive primary alcohol handle. This unique combination suggests significant potential for developing modulators of biogenic amine receptors, kinase inhibitors, and anticancer agents.[3][4][5] This document provides a comprehensive framework for researchers, outlining the scientific rationale for target exploration, detailed protocols for primary screening assays, and a strategic approach to hit-to-lead optimization through structure-activity relationship (SAR) studies.

Introduction: A Scaffold of High Potential

The success of a drug discovery campaign often hinges on the quality of the initial chemical matter. The imidazole ring is a five-membered aromatic heterocycle whose stability, hydrogen bonding capability, and water solubility make it a highly sought-after feature in medicinal chemistry.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and kinase inhibition properties.[1][6][7]

The compound (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol (hereafter referred to as "the compound" or "the scaffold") is a particularly compelling starting point for several reasons:

  • Histamine-like Motif: The 1-(2-aminoethyl)imidazole substructure is a close analog of histamine, strongly suggesting a propensity to interact with histamine receptors. The histamine H3 receptor (H3R), a presynaptic autoreceptor primarily found in the central nervous system (CNS), is a particularly attractive target.[5][8] H3R antagonists are known to increase the release of key neurotransmitters like acetylcholine and histamine, and are being actively investigated for treating neurodegenerative and cognitive disorders such as Alzheimer's disease, narcolepsy, and schizophrenia.[8][9][10]

  • Reactive Methanol Handle: The methanol group at the 2-position provides a convenient site for chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or undergo esterification, allowing for the rapid generation of a focused compound library to explore structure-activity relationships (SAR).[11][12]

  • Proven Core Structure: The substituted imidazole core is a cornerstone of many kinase inhibitors and other targeted therapies, offering a validated foundation for further development.[1][6]

This guide provides the scientific and methodological framework to systematically evaluate this scaffold's potential and guide its evolution from a promising starting point to a viable drug lead.

Rationale for Target Exploration & Primary Screening Strategy

Based on its structural features, we propose a multi-pronged screening approach to efficiently probe the most probable biological targets.

Hypothesis A: Histamine H3 Receptor (H3R) Antagonism

The most compelling hypothesis is that the compound will act as a ligand for the histamine H3 receptor. H3R antagonists block the receptor's inhibitory effect on neurotransmitter release, leading to enhanced cognitive function and wakefulness.[8] This makes H3R an important target for CNS disorders.

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Caption: Proposed mechanism of action at a histaminergic synapse.

A primary radioligand binding assay will determine the compound's affinity for H3R. A functional assay can subsequently confirm whether it acts as an antagonist or an inverse agonist.[5]

Hypothesis B: Kinase Inhibition

The imidazole scaffold is frequently found in kinase inhibitors by mimicking the adenine region of ATP and forming key hydrogen bonds in the kinase hinge region.[1][6] Given the high therapeutic relevance of kinase inhibitors in oncology and inflammatory diseases, a broad kinase panel screen is a logical step.

Hypothesis C: General Anticancer Activity

Beyond specific kinase inhibition, imidazole derivatives can exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and DNA intercalation.[1][3] A general cell viability assay against a panel of cancer cell lines serves as an excellent initial screen to detect cytotoxic or anti-proliferative effects.

The following workflow provides a strategic overview of the initial screening cascade.

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Experimental_Workflow Compound Compound Acquisition (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol Solubility 1. Physicochemical Characterization (Solubility, Purity, Stability) Compound->Solubility Primary_Screening 2. Primary Screening Cascade Solubility->Primary_Screening H3R_Assay Hypothesis A: H3 Receptor Binding Assay Primary_Screening->H3R_Assay Tier 1 Kinase_Assay Hypothesis B: Kinase Panel Screen Primary_Screening->Kinase_Assay Tier 2 MTT_Assay Hypothesis C: Cancer Cell Viability Assay Primary_Screening->MTT_Assay Tier 2 Hit_Found Hit Identified? H3R_Assay->Hit_Found Kinase_Assay->Hit_Found MTT_Assay->Hit_Found SAR_Dev 3. Hit-to-Lead Optimization (SAR Studies) Hit_Found->SAR_Dev Yes No_Hit No Significant Activity (Re-evaluate or Archive) Hit_Found->No_Hit No

Caption: Strategic workflow for initial compound evaluation.

Experimental Protocols

Disclaimer: All laboratory work should be conducted by trained personnel in accordance with institutional safety guidelines. The compound is classified as a potential skin and eye irritant.[13]

Protocol 3.1: Physicochemical Characterization & Stock Preparation

Objective: To determine aqueous solubility and prepare a validated stock solution for biological assays. Low solubility is a common reason for observing poor bioactivity.[14]

Materials:

  • The compound (as hydrochloride salt or free base)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • HPLC-UV system

Protocol:

  • Kinetic Solubility Assay:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Create a serial dilution in DMSO.

    • Add 2 µL of each DMSO dilution to 98 µL of PBS pH 7.4 in a 96-well plate. Mix thoroughly.

    • Incubate at room temperature for 2 hours.

    • Measure absorbance at a wavelength where the compound absorbs, or analyze the supernatant by HPLC-UV after centrifugation to determine the concentration of the soluble compound.

  • Stock Solution Preparation:

    • Based on solubility data, prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

    • Ensure complete dissolution using a vortex mixer. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent freeze-thaw cycles.[14]

Protocol 3.2: Histamine H3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the compound for the human histamine H3 receptor.

Materials:

  • HeLa or HEK293 cell membranes expressing recombinant human H3R.

  • [³H]Nα-methylhistamine (Radioligand).

  • Non-labeled Nα-methylhistamine (for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and microplates.

  • Liquid scintillation counter.

Protocol:

  • Assay Setup: In a 96-well plate, add assay components in the following order:

    • Total Binding: 25 µL Assay Buffer.

    • Non-Specific Binding (NSB): 25 µL of 10 µM non-labeled Nα-methylhistamine.

    • Test Compound: 25 µL of the compound at various concentrations (e.g., 0.1 nM to 10 µM).

  • Add 25 µL of [³H]Nα-methylhistamine (final concentration ~0.5-1.0 nM) to all wells.

  • Add 50 µL of cell membrane suspension (containing 10-20 µg of protein) to initiate the reaction.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters 3-4 times with ice-cold Assay Buffer.

  • Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ using the Cheng-Prusoff equation.

Protocol 3.3: Cell Viability/Cytotoxicity (MTT) Assay

Objective: To assess the compound's effect on the metabolic activity and proliferation of cancer cells.[15]

Materials:

  • Human cancer cell lines (e.g., HT-29 colorectal cancer, MDA-MB-231 breast cancer).[16]

  • Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl).[14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in the culture medium. The final DMSO concentration should not exceed 0.5%.[14] Replace the existing medium with 100 µL of medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express results as a percentage of the vehicle-treated control. Plot cell viability against the log concentration of the compound to determine the IC₅₀ value.

Data Presentation & Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and decision-making.

Table 1: Summary of Primary Screening Results
Assay Result (IC₅₀ / Kᵢ)
H3R Radioligand Bindinge.g., Kᵢ = 55 nM
Cancer Cell Viability (HT-29, 72h)e.g., IC₅₀ = 1.2 µM
Cancer Cell Viability (MDA-MB-231, 72h)e.g., IC₅₀ = 3.5 µM
Kinase Panel (Top Hit: e.g., EGFR)e.g., IC₅₀ = 250 nM

Interpretation: The hypothetical results above would indicate a promising hit. The compound shows potent activity at the H3R and significant anti-proliferative effects against cancer cells, possibly through kinase inhibition. This dual activity profile warrants further investigation and optimization.

Hit-to-Lead Optimization: A Roadmap for SAR

Once a "hit" with promising activity is identified, the next phase is to systematically modify its structure to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This process is known as Structure-Activity Relationship (SAR) studies.[17][18] The scaffold is well-suited for this, with two primary modification points.

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SAR_Strategy cluster_mods Proposed Chemical Modifications Parent Parent Scaffold (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol Mod_A Vector A: Amino Group - N-alkylation (e.g., methyl, ethyl) - N-acylation Parent->Mod_A Mod_B Vector B: Methanol Group - Esterification (e.g., acetate) - Ether formation - Oxidation to aldehyde/acid Parent->Mod_B Analogs Focused Library of Analogs Mod_A->Analogs Mod_B->Analogs SAR_Cycle Iterative Cycle: - Synthesize - Test in Primary Assays - Analyze Data Analogs->SAR_Cycle SAR_Cycle->Analogs Refine Design Lead Optimized Lead Compound (Improved Potency/Selectivity/ADME) SAR_Cycle->Lead

Caption: Strategy for Hit-to-Lead optimization via SAR studies.

  • Vector A (Amino Group): The primary amine can be alkylated or acylated. Small alkyl groups (e.g., the "magic methyl") can profoundly impact potency and conformation.[19] These modifications will probe the size and electronic requirements of the binding pocket.

  • Vector B (Methanol Group): Esterification or ether formation can modulate lipophilicity and cell permeability. Oxidation to an aldehyde or carboxylic acid introduces a hydrogen bond acceptor, which could form new interactions with the target protein.[11]

By synthesizing a small, focused library of analogs based on these vectors and re-testing them in the primary assays, researchers can build a robust SAR model to guide the design of a lead compound with superior properties.

Conclusion

(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol represents a high-potential starting scaffold for drug discovery. Its inherent structural motifs suggest a strong likelihood of activity against therapeutically relevant targets, particularly the histamine H3 receptor and various protein kinases. By employing the systematic screening cascade and SAR strategies outlined in this guide, researchers can efficiently unlock the potential of this versatile molecule, paving the way for the development of novel therapeutics for CNS disorders and oncology.

References

  • Vertex AI Search. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • MDPI. (2025, May 21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Available at: [Link]

  • Frontiers. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Available at: [Link]

  • Journal of Medicinal Chemistry. (2021, November 11). Histamine H3 Receptor as a Drug Discovery Target. Available at: [Link]

  • Wikipedia. H3 receptor antagonist. Available at: [Link]

  • ACS Publications. (2024, August 29). Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors. Available at: [Link]

  • Taylor & Francis Online. (2025, January 5). Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Available at: [Link]

  • ijsred.com. (2026, January 15). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Available at: [Link]

  • SpringerLink. (2026, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available at: [Link]

  • PMC - NIH. Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available at: [Link]

  • PMC - NIH. In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia. Available at: [Link]

  • PubMed. (2018, July 15). Structure-activity relationships of imidazothiazinones and analogs as antagonists of the cannabinoid-activated orphan G protein-coupled receptor GPR18. Available at: [Link]

  • PMC - NIH. (2016, May 2). On Exploring Structure Activity Relationships. Available at: [Link]

  • . (2021, December 14). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Available at: [Link]

  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available at: [Link]

  • PubMed. (2020, August 13). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678). Available at: [Link]

  • Semantic Scholar. (1987, March 25). synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives and conversion into carbonyl compounds. Available at: [Link]

  • Zenodo. (2025, December 31). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Available at: [Link]

  • ResearchGate. (2012, May 26). Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles. Available at: [Link]

  • PubMed. A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. Available at: [Link]

  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]

  • PubMed. (2025, November 13). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Available at: [Link]

  • IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available at: [Link]

  • PLOS One. (2012, September 19). A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity. Available at: [Link]

  • DergiPark. (2022, February 16). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Available at: [Link]

  • Medscape. (2024, September 26). Methanol Toxicity Medication: Antidotes, Other. Available at: [Link]

  • PubChem - NIH. 1H-Imidazole-2-methanol. Available at: [Link]

  • RSC Publishing. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Available at: [Link]

Sources

Method

Advanced Crystallization Strategies for (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol Metal Complexes

Target Audience: Researchers, structural biologists, and drug development professionals specializing in coordination chemistry and metallopharmaceutics. Mechanistic Rationale: The N,N,O-Donor Scaffold The ligand (1-(2-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals specializing in coordination chemistry and metallopharmaceutics.

Mechanistic Rationale: The N,N,O-Donor Scaffold

The ligand (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol represents a highly versatile tridentate N,N,O-donor system. It features three distinct coordination sites: a primary aliphatic amine (hard base), an imidazole ring nitrogen (borderline base), and a hydroxymethyl group (hard, hemilabile oxygen donor).

Understanding the thermodynamic causality behind its coordination is critical for successful crystallization. Transition metals such as Ni(II) and Co(III) strongly prefer the nitrogen donors, often forming highly stable 5- and 6-membered chelate rings. The hydroxymethyl arm is hemilabile; depending on the pH and the Lewis acidity of the metal center, it can coordinate as a neutral alcohol or undergo deprotonation to form an alkoxide. This deprotonation event is a primary driver for the formation of phenoxido- or alkoxido-bridged dinuclear clusters, significantly altering the crystal lattice packing and solubility profile 1.

Counterion selection also dictates the supramolecular outcome. Non-coordinating anions (e.g., ClO₄⁻, PF₆⁻) act as structural templates, occupying interstitial voids and promoting the growth of extended hydrogen-bonded networks 2. Conversely, coordinating anions (e.g., Cl⁻, N₃⁻) actively compete for axial coordination sites, often forcing Cu(II) complexes into distorted square pyramidal or square planar geometries 3.

Experimental Workflow & Visualization

To isolate X-ray quality single crystals (SCXRD), the nucleation rate must be strictly controlled to ensure crystal growth outpaces secondary nucleation. The workflow below outlines the critical path from complexation to structural validation.

CrystallizationWorkflow L Ligand: (1-(2-Aminoethyl) -1H-imidazol-2-yl)methanol Rxn Coordination Reaction (MeOH, 25°C, 2h) L->Rxn M Metal Salt (e.g., CuCl₂, Ni(NO₃)₂) M->Rxn QC Filtration (0.22 µm) Remove Nucleation Sites Rxn->QC VD Vapor Diffusion (MeOH / Et₂O) QC->VD SE Slow Evaporation (Aqueous / EtOH) QC->SE LL Liquid Layering (CH₂Cl₂ / Hexane) QC->LL XRD Single Crystal X-Ray Diffraction (SCXRD) VD->XRD SE->XRD LL->XRD

Workflow for the synthesis and crystallization of N,N,O-donor metal complexes.

Quantitative Optimization Matrix

The table below synthesizes the physicochemical parameters required to tailor the crystallization environment for specific transition metals.

Metal CenterLigand:Metal RatioPreferred CounterionOptimal Solvent System (Inner / Outer)Temp (°C)Est. Crystallization TimeExpected Coordination Geometry
Cu(II) 1:1Cl⁻, NO₃⁻MeOH / Diethyl Ether20–252–5 daysSquare Pyramidal / Distorted Octahedral
Ni(II) 2:1ClO₄⁻, PF₆⁻MeCN / Diethyl Ether20–254–7 daysOctahedral (Mononuclear [NiL₂]²⁺)
Zn(II) 1:1Cl⁻, Br⁻CH₂Cl₂ / Hexane47–14 daysTetrahedral / Octahedral
Co(III) 2:1BF₄⁻H₂O / EtOH (Evaporation)2510–20 daysOctahedral (Low-Spin)

Self-Validating Experimental Protocols

Protocol A: Complexation and Pre-Crystallization Processing

Causality: Impurities, undissolved salts, and dust act as heterogeneous nucleation sites, leading to microcrystalline powders rather than single crystals. Complete dissolution and rigorous filtration are non-negotiable.

  • Dissolution: Dissolve 0.1 mmol of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol in 5 mL of HPLC-grade Methanol (MeOH). In a separate vial, dissolve 0.1 mmol of the chosen metal salt (e.g., Cu(NO₃)₂·3H₂O) in 5 mL of MeOH.

  • Complexation: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring at 25°C.

  • Equilibration: Stir for 2 hours. A distinct color change (e.g., deep blue/green for Cu²⁺, purple/blue for Ni²⁺) validates successful primary coordination.

  • Quality Control (Self-Validation): Pass the entire mixture through a 0.22 µm PTFE syringe filter into a sterile glass vial. Validation Check: Shine a laser pointer through the vial. The absence of a Tyndall effect confirms a true solution free of colloidal nucleation sites.

Protocol B: Vapor Diffusion (The Gold Standard)

Causality: Vapor diffusion slowly lowers the dielectric constant of the solution as the anti-solvent diffuses into the inner chamber. This maintains the system in the metastable zone width, promoting the growth of a few large crystals rather than crashing out a powder 4.

  • Inner Chamber Setup: Transfer 2 mL of the filtered complex solution into a 4 mL glass dram vial. Do not cap this vial.

  • Outer Chamber Setup: Place the 4 mL vial inside a larger 20 mL scintillation vial. Carefully add 5 mL of an anti-solvent (e.g., Diethyl Ether) into the outer 20 mL vial, ensuring the liquid level remains below the rim of the inner vial.

  • Sealing: Tightly cap the 20 mL vial with a PTFE-lined cap and wrap the seal with Parafilm.

  • Incubation: Store the setup in a vibration-free environment at a constant temperature (20–25°C).

  • Validation Check: Over 48–72 hours, the volume in the inner vial should visibly increase as ether diffuses in. Block-like or needle-like crystals will form on the glass walls 5.

Protocol C: Liquid-Liquid Layering

Causality: For complexes highly soluble in halogenated solvents, layering creates a localized concentration gradient at the solvent interface, allowing for highly ordered molecular packing.

  • Bottom Layer: Dissolve the complex in 2 mL of Dichloromethane (CH₂Cl₂) and filter into a narrow glass tube (e.g., an NMR tube).

  • Buffer Layer: Carefully layer 0.5 mL of a 1:1 mixture of CH₂Cl₂ and Hexane directly on top of the complex solution using a long-needle syringe. Validation Check: A distinct, undisturbed phase boundary must be visible.

  • Top Layer: Gently layer 2 mL of pure Hexane atop the buffer layer.

  • Incubation: Cap the tube and leave undisturbed. Crystals will nucleate exclusively at the diffusion interface over 1–2 weeks.

Supramolecular Troubleshooting

  • Issue: Formation of Microcrystalline Powders instead of Single Crystals.

    • Cause: The nucleation rate is too high (supersaturation was achieved too rapidly).

    • Solution: Decrease the concentration of the starting solution by 50%, or switch to a less volatile anti-solvent (e.g., switch from Diethyl Ether to Diisopropyl Ether) to slow the diffusion kinetics.

  • Issue: Twinning or Intergrown Crystals.

    • Cause: Fluctuations in ambient temperature during the growth phase, or rapid solvent evaporation.

    • Solution: Move the crystallization chambers to a dedicated, temperature-controlled incubator. Ensure the outer vial in the vapor diffusion setup is hermetically sealed.

References

  • Chiral Recognition and Conglomerate Crystallization Induced by Self-Organization of Cobalt(III) Complexes of a Tripodal Ligand Containing Three Imidazole Groups Source: Inorganic Chemistry - ACS Publications URL:2

  • Cu(II) complexes of a tridentate N,N,O-donor Schiff base of pyridoxal Source: SciSpace URL:3

  • Ni(II) Dimers of NNO Donor Tridentate Reduced Schiff Base Ligands as Alkali Metal Ion Capturing Agents: Syntheses, Crystal Structures and Magnetic Properties Source: MDPI URL:1

  • Ruthenium(II) Complexes of an Imidazole Carboxamido Ligand for Base-Free Transfer Hydrogenation in Air Source: Organometallics - ACS Publications URL:4

  • Synthesis of Bis(imidazole) Metal Complexes and Their Use in Rapid NO Detection and Quantification Devices Source: Inorganic Chemistry - ACS Publications URL:5

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield and purity in (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol synthesis

Technical Support Center: Synthesis of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol Welcome to the technical support center for the synthesis of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol. This guide is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol

Welcome to the technical support center for the synthesis of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on improving both chemical yield and final product purity. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Overview of a Primary Synthetic Pathway

The synthesis of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is not widely documented with a standardized protocol. However, a logical and effective approach involves a two-step process starting from commercially available materials: the condensation of imidazole-2-carboxaldehyde with N-Boc-ethylenediamine to form a Schiff base (imine), followed by the reduction of the imine and concomitant reduction of the aldehyde to the primary alcohol, and finally deprotection. This pathway offers control over the reaction and helps minimize common side products like polymeric materials.

Synthesis_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Deprotection & Purification A Imidazole-2-carboxaldehyde C Imine Intermediate (N-Boc protected) A->C Condensation (e.g., MeOH, rt) B N-Boc-ethylenediamine B->C Condensation (e.g., MeOH, rt) D Protected Alcohol C->D Reduction (e.g., NaBH4) E Final Product: (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol D->E Acidic Deprotection (e.g., TFA or HCl) F Purification (Chromatography/Recrystallization) E->F

Caption: A plausible three-step synthetic workflow for the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis.

FAQ 1: Low Reaction Yield

Question: My overall yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in this multi-step synthesis can arise from several factors, ranging from incomplete reactions to product degradation.[1] A systematic approach is crucial for diagnosis.

  • Incomplete Reactions: The initial imine formation is a reversible equilibrium reaction. To drive it to completion, consider adding a dehydrating agent (like anhydrous MgSO₄) or removing water azeotropically if using a suitable solvent like toluene. For the reduction step, ensure you are using a sufficient excess of the reducing agent (e.g., Sodium Borohydride) and that the reagent is fresh. Monitor reaction progress closely using Thin Layer Chromatography (TLC) to confirm the disappearance of starting materials before proceeding with the work-up.[2]

  • Side Reactions: The primary amine of ethylenediamine is highly nucleophilic and can participate in side reactions. One of the most common issues when working with diamines and aldehydes is polymerization.[3] Using a protecting group like Boc (tert-butoxycarbonyl) on one of the amino groups of ethylenediamine is a critical strategy to prevent this and ensure selective N-alkylation.

  • Suboptimal Reaction Conditions: Temperature plays a significant role. While the initial condensation can often be performed at room temperature, the reduction step might benefit from cooling to 0 °C to improve selectivity and minimize side reactions.[4] Conversely, if a reaction is stalling, a moderate increase in temperature might be necessary.[5] It is essential to empirically determine the optimal temperature for your specific setup.[2]

  • Product Degradation: The final product contains both a primary amine and an alcohol, making it polar and potentially sensitive to acidic or basic conditions during workup and purification. Overly harsh acidic or basic conditions can lead to decomposition. It is advisable to use neutralized silica gel for chromatography to prevent product degradation on the column.[6]

FAQ 2: Product Purity and Contamination

Question: My final product shows multiple spots on TLC and impurities in the NMR spectrum. What are the likely contaminants and how can I remove them?

Answer: Purity issues are common in heterocyclic synthesis. Identifying the source of impurities is the first step toward effective removal.

  • Unreacted Starting Materials: This is the most straightforward issue to solve. Ensure the reaction has gone to completion via TLC monitoring. If starting materials persist, consider extending the reaction time or moderately increasing the temperature.[1] These materials can typically be separated via column chromatography.[7]

  • Formation of Imidazoline: A potential side reaction is the condensation of ethylenediamine with the aldehyde to form an imidazoline intermediate, which may not fully convert to the desired imidazole product.[8][9] The presence of this can be confirmed by mass spectrometry. Careful control of reaction stoichiometry and conditions is necessary to minimize this.

  • Polymeric Byproducts: As mentioned, unprotected ethylenediamine can react with the aldehyde at both ends, leading to oligomers or polymers.[3] These are often observed as a baseline streak on TLC or as an insoluble, gummy residue.[9] The use of a monoprotected diamine is the most effective preventative measure. If these have formed, they are often difficult to remove completely and may require multiple chromatographic purifications or precipitation to isolate the desired product.

  • Oxidation of the Aldehyde: If the starting imidazole-2-carboxaldehyde is not pure, the corresponding carboxylic acid may be present. This can interfere with the reaction and complicate purification. It is recommended to use freshly purified aldehyde for the best results.

Problem Potential Cause Recommended Solution Supporting Rationale
Low Yield Incomplete imine formation (equilibrium)Add a dehydrating agent (e.g., anhydrous MgSO₄) or remove water azeotropically.Le Châtelier's principle; removing a product (water) drives the equilibrium toward the desired imine.
PolymerizationUse N-Boc-protected ethylenediamine.Prevents the second amine from reacting, thus avoiding intermolecular chain reactions.
Stalled ReactionIncrease temperature moderately; add a suitable catalyst if applicable.[5]Increases reaction kinetics, but must be balanced against the risk of side product formation.
Purity Issues Streaking on TLC plateAdd a basic modifier (e.g., 0.5-1% triethylamine) to the chromatography eluent.Neutralizes acidic sites on the silica gel, preventing strong adsorption and degradation of the basic amine product.[6]
Presence of gummy/oily residueTriturate the crude product with a non-polar solvent (e.g., diethyl ether, hexanes) before chromatography.The desired polar product should be insoluble, while non-polar impurities and some oligomers may dissolve, simplifying subsequent purification.
Persistent impurities after one columnPerform a second purification using a different solvent system or consider recrystallization/crystallization.Changing solvent polarity can alter the separation factor (Rf values) between the product and impurities. Recrystallization is highly effective for removing small amounts of closely-related impurities.[7]

Troubleshooting and Optimization Logic

When troubleshooting, it's essential to follow a logical progression to identify and solve the root cause of the issue efficiently.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_TLC Analyze Crude TLC Start->Check_TLC SM_Present Starting Material Present? Check_TLC->SM_Present Examine Spots Streaking Baseline Streaking or Gummy Product? SM_Present->Streaking No Sol_Incomplete Incomplete Reaction: • Increase reaction time • Increase temperature • Check reagent quality SM_Present->Sol_Incomplete Yes Multi_Spots Multiple Discrete Spots? Streaking->Multi_Spots No Sol_Polymer Polymerization Likely: • Use N-Boc protected diamine • Triturate crude material Streaking->Sol_Polymer Yes Sol_Purify Purification Challenge: • Optimize chromatography (add TEA, gradient) • Attempt recrystallization Multi_Spots->Sol_Purify If side reactions are minimized Sol_SideRxn Side Reactions: • Lower reaction temperature • Control stoichiometry Multi_Spots->Sol_SideRxn Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis and purification. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of N-Boc-protected Imine Intermediate

This procedure focuses on the controlled formation of the Schiff base to prevent polymerization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve imidazole-2-carboxaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Reagent Addition: To this solution, add a solution of N-Boc-ethylenediamine (1.05 eq) in methanol dropwise over 15 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent). The reaction is typically complete within 2-4 hours, indicated by the consumption of the aldehyde.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the protected imine intermediate and can often be used in the next step without further purification.

Protocol 2: Reduction to the Protected Alcohol

This step reduces both the imine C=N bond and the aldehyde C=O group (if any starting material remains) to the corresponding amine and alcohol.

  • Dissolution & Cooling: Dissolve the crude imine intermediate from Protocol 1 in methanol (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (2.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The multiple equivalents are to ensure reduction of both the imine and any residual aldehyde.[4]

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor by TLC until the imine spot has been completely converted.

  • Quenching: Cool the reaction back to 0 °C and slowly quench by the dropwise addition of water to destroy excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and extract the product (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude N-Boc protected final product.

Protocol 3: Deprotection and Purification
  • Deprotection: Dissolve the crude N-Boc protected product in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (3-5 eq) and stir at room temperature for 1-2 hours.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Purification by Column Chromatography:

    • Stationary Phase: Silica gel. For basic compounds like this, consider pre-treating the silica with the eluent containing triethylamine or using commercially available neutralized silica gel.[6]

    • Eluent: A gradient system is often effective. Start with a mobile phase of Dichloromethane/Methanol/Triethylamine (e.g., 95:4.5:0.5) and gradually increase the methanol concentration.

    • Procedure: Load the crude product onto the column and elute with the chosen solvent system. Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Steps: Combine the pure fractions and remove the solvent under reduced pressure to yield (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

References

  • Benchchem. (2025). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • Young, S. D., et al. (2000). Automated Process Research and the Optimization of the Synthesis of 4(5)-(3-Pyridyl)imidazole. ACS Publications.
  • Benchchem Technical Support Team. (2026). Technical Support Center: Optimizing Imidazole Synthesis.
  • Benchchem Technical Support Team. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
  • de Toledo, I., et al. (2019). Modular Synthesis of Di- and Tri-substituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. ResearchGate.
  • Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
  • Proclinical. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines.
  • ResearchGate. (n.d.). Synthesis and biological activities of metal complexes with schiff base ligand derived from imidazole-2-carboxaldehyde and ethylenediamine.
  • Benchchem. (2025). Application Notes and Protocols for (1-pentyl-1H-imidazol-2-yl)methanol Reactions.
  • Benchchem. (2025). An In-depth Technical Guide on the Reaction of Ethylenediamine with Carboxylic Acids: Mechanisms, Protocols, and.
  • ResearchGate. (2016). What is the best way to synthesize 2-substituted imidazole?.

Sources

Optimization

Overcoming solubility issues with (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol in organic solvents

Welcome to the technical support guide for (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges with the solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in organic solvents. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Understanding the Solubility Challenge

(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is a highly polar molecule. Its structure contains multiple functional groups capable of strong intermolecular interactions, particularly hydrogen bonding:

  • Primary Amine (-NH2): A strong hydrogen bond donor and acceptor.

  • Hydroxyl Group (-OH): A strong hydrogen bond donor and acceptor.

  • Imidazole Ring: Contains both a hydrogen bond-donating N-H group and a hydrogen bond-accepting sp2-hybridized nitrogen.

These groups lead to strong self-association (solute-solute interactions) and a preference for highly polar, protic solvents like water or methanol. Consequently, its solubility is often poor in common, less-polar organic solvents used in synthesis, purification, and formulation, such as dichloromethane (DCM), ethyl acetate (EtOAc), or toluene. The fundamental principle of "like dissolves like" dictates that a large polarity mismatch between the solute and solvent will result in low solubility.[1]

Troubleshooting Guide: From Problem to Solution

This section is designed as a logical workflow to systematically address and overcome solubility issues.

Logical Workflow for Solubility Enhancement

start Problem: Compound is Insoluble in Desired Organic Solvent strategy1 Strategy 1: Solvent System Optimization start->strategy1 strategy2 Strategy 2: pH Modification (Salt Formation) start->strategy2 step1a Is heating a viable option for the experiment? strategy1->step1a step2a Is the presence of an acid/base tolerated? strategy2->step2a step1b Try gentle heating (e.g., 40-50 °C). Monitor for degradation. step1a->step1b Yes step1c Use a Co-Solvent System. Start with a polar aprotic 'rescue' solvent (DMSO, DMF) and titrate in the target solvent. step1a->step1c No/Ineffective step1b->step1c Insoluble success Success: Compound Solubilized step1b->success Soluble step1c->success Soluble failure Re-evaluate experimental conditions or consider chemical modification (e.g., protecting groups). step1c->failure Insoluble step2b Perform in-situ salt formation. Add a stoichiometric equivalent of an appropriate acid (e.g., HCl in Dioxane, TFA). step2a->step2b Yes step2a->failure No step2b->success Soluble step2b->failure Insoluble

Caption: A troubleshooting decision tree for solubility issues.

Strategy 1: Solvent & Co-Solvent Systems

Issue: The compound precipitates or fails to dissolve in moderately polar or non-polar solvents (e.g., DCM, THF, Toluene).

Causality: The energy gained from solute-solvent interactions is insufficient to overcome the strong solute-solute (hydrogen bonding) and solvent-solvent interactions.

Solution A: Systematic Solvent Screening

Before employing complex methods, a quick, small-scale screening of various solvents is recommended. This can provide a qualitative feel for the compound's solubility profile.

Solvent ClassExample SolventsPolarityExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighHighSolvents can effectively hydrogen bond with all polar groups of the solute.
Polar Aprotic DMSO, DMF, AcetonitrileHighModerate to HighSolvents are polar and can act as H-bond acceptors, but cannot donate H-bonds.[2]
Moderately Polar Acetone, Ethyl AcetateMediumLow to Very LowInsufficient polarity to disrupt the compound's strong self-association.
Non-Polar Dichloromethane, Toluene, HexaneLowInsolubleSignificant polarity mismatch ("like dissolves like" principle).[1]

Solution B: Employing Co-Solvents

A co-solvent system involves using a small amount of a "good" solvent to dissolve the compound, which can then be diluted with the "poor" (but desired) solvent for the experiment.[3][4][5] This technique works by reducing the overall polarity of the solvent system in a controlled manner.[]

Protocol: Co-Solvent System Screening

  • Preparation: Prepare a concentrated stock solution of your compound in a high-polarity aprotic solvent where it is freely soluble (e.g., 100 mg/mL in DMSO).

  • Titration: In a separate vial, place 1 mL of your desired, less-polar organic solvent (e.g., Dichloromethane).

  • Addition: Slowly add the DMSO stock solution dropwise to the dichloromethane while vortexing or stirring.

  • Observation: Observe the point at which persistent cloudiness or precipitation occurs. This will give you an approximate ratio of co-solvent to primary solvent that can be tolerated.

  • Optimization: Aim for the lowest possible percentage of the co-solvent (often <5%) to minimize its impact on the reaction or analysis.[4]

Strategy 2: pH Modification & Salt Formation

Issue: The compound has poor solubility even with co-solvents, or the co-solvent is incompatible with the downstream application.

Causality: The neutral form of the molecule is dominated by strong, directional hydrogen bonds. By converting the molecule to an ionic salt, we introduce powerful ion-dipole interactions, which can be more favorable in a wider range of polar solvents.[7][8] Approximately 50% of marketed small molecule drugs are administered in their salt form to enhance solubility and dissolution.[7][9]

(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol has two basic centers that can be protonated:

  • The primary amine on the ethyl side-chain (estimated pKa of conjugate acid ~9-10).

  • The sp2 nitrogen of the imidazole ring (estimated pKa of conjugate acid ~6-7).[10]

By adding an acid, you can form a hydrochloride, trifluoroacetate, or other salt, which is often significantly more soluble in polar organic solvents.[11][12]

Chemical Rationale for Salt Formation

cluster_0 Neutral Molecule (Low Solubility) cluster_1 Protonated Salt (High Solubility) Neutral [Structure of Compound] - Strong H-Bonding - Low solubility in moderately  polar organic solvents Salt [Structure of Protonated Compound]+ Cl- - Ionic Character - Disrupts H-Bonding Network - Enhanced solubility in polar solvents Neutral->Salt + HCl (Protonation)

Sources

Troubleshooting

Preventing degradation of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol during long-term storage

Technical Support Center: (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol Welcome to the technical support guide for (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol. This document is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol

Welcome to the technical support guide for (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Proper storage and handling are critical for obtaining reliable and reproducible experimental results. This guide provides in-depth answers to common questions and troubleshooting workflows to address issues related to compound degradation.

Troubleshooting Guide: Diagnosing Compound Instability

This section addresses specific problems that may arise during your experiments, indicating potential degradation of your compound.

Q1: My biological assay results are inconsistent, showing a progressive loss of compound activity. How can I determine if my sample of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol has degraded?

A loss of activity is a primary indicator of compound degradation. A systematic approach is necessary to confirm this suspicion.

Initial Steps:

  • Visual Inspection: Check the physical appearance of your solid compound or solutions. Any change in color (e.g., yellowing), formation of precipitates, or cloudiness in solutions that were previously clear are red flags for instability.

  • Solubility Check: Attempt to dissolve a small, accurately weighed sample in a recommended solvent (e.g., DMSO, water). If it fails to dissolve completely, unlike previous batches, this may indicate the formation of insoluble degradation products or polymers.

Analytical Confirmation:

If visual checks suggest a problem, analytical confirmation is required. High-Performance Liquid Chromatography (HPLC) is a powerful and common technique for assessing purity and detecting degradation products.[1][2]

Step-by-Step Protocol: Purity Analysis by HPLC-UV

  • Sample Preparation:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in 90:10 Water:Acetonitrile).

    • Prepare a sample of a "gold standard" or a freshly opened batch of the compound at the same concentration, if available.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm or 280 nm (imidazole compounds typically absorb in the low UV range).[3]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the chromatograms of your suspect sample and the reference sample.

    • Look for a decrease in the peak area of the main compound.

    • Identify any new peaks that are not present in the reference sample; these are likely degradation products.

    • Calculate the purity by dividing the main peak area by the total area of all peaks. A significant drop in purity confirms degradation.

The following workflow diagram illustrates the diagnostic process.

G cluster_observe Observation cluster_analyze Analytical Confirmation cluster_conclude Conclusion start Inconsistent Assay Results / Loss of Activity visual Visual Inspection (Color change, precipitate?) start->visual solubility Solubility Test (Does it dissolve fully?) visual->solubility hplc Purity Check by HPLC-UV solubility->hplc If abnormalities are observed stable Compound is Stable. Troubleshoot Assay. solubility->stable If normal lcms Structure ID by LC-MS hplc->lcms If new peaks appear degraded Compound is Degraded. Review Storage & Handling. hplc->degraded Purity < Specification hplc->stable Purity OK lcms->degraded

Caption: Workflow for diagnosing suspected compound degradation.

Q2: My HPLC analysis shows a new, more polar peak eluting earlier than the parent compound. What could this degradation product be?

The structure of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol contains several functional groups susceptible to degradation, primarily through oxidation.

  • Primary Alcohol Oxidation: The methanol group (-CH₂OH) is a prime target for oxidation. This can occur in a two-step process:

    • Oxidation to Aldehyde: The alcohol is first oxidized to an aldehyde. This results in a mass loss of 2 Da.

    • Oxidation to Carboxylic Acid: The aldehyde can be further oxidized to a carboxylic acid. This results in a net mass gain of 14 Da from the parent alcohol. Carboxylic acids are significantly more polar and will elute much earlier on a reverse-phase HPLC column.

  • Amine Oxidation: The primary amino group can also undergo oxidation, though this is often a more complex pathway.

  • Imidazole Ring Oxidation: While the imidazole ring itself is relatively resistant to auto-oxidation, it can be oxidized by strong oxidizing agents or photocatalytic processes, potentially leading to ring-opening.[4][5]

The most probable cause for a new, early-eluting peak is the formation of the corresponding carboxylic acid. This can be confirmed using LC-MS by looking for the expected mass of the oxidized product.

The diagram below illustrates the most likely oxidative pathway.

G parent (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol C₆H₁₁N₃O M aldehyde (1-(2-Aminoethyl)-1H-imidazol-2-yl)carboxaldehyde C₆H₉N₃O M-2 parent->aldehyde Oxidation [O] acid (1-(2-Aminoethyl)-1H-imidazol-2-yl)carboxylic acid C₆H₉N₃O₂ M+14 aldehyde->acid Oxidation [O]

Caption: Potential oxidative degradation pathway of the primary alcohol.

Frequently Asked Questions (FAQs): Prevention and Best Practices

This section provides proactive guidance for storing and handling the compound to maximize its shelf-life.

Q1: What are the ideal conditions for the long-term storage of solid (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol?

To mitigate degradation risks from air, light, heat, and moisture, strict storage protocols are essential.[6][7] The compound's amine and alcohol functional groups make it potentially hygroscopic, while the imidazole ring and other functionalities can be sensitive to oxidation and light.[8][9]

ParameterRecommendationRationale
Temperature -20°C or -80°C Reduces the rate of all chemical degradation reactions. For multi-year storage, -80°C is preferred.[10]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the alcohol and amine moieties. The container should be backfilled with inert gas before sealing.[10]
Container Amber Glass Vial with PTFE-lined Cap Amber glass protects the compound from light, which can catalyze photo-oxidation.[6][8] PTFE-lined caps provide an excellent seal and prevent contamination.
Environment Dry / Desiccated Minimizes water absorption (hygroscopicity), which can facilitate hydrolytic or other degradation pathways. Store vials inside a desiccator or a low-humidity freezer.[6][9]

Q2: Is it better to store the compound as a solid or in solution? What is the best solvent for stock solutions?

For long-term storage, the compound should always be stored as a solid under the conditions described above. Storing in solution increases molecular mobility and exposes the compound to solvent interactions, accelerating degradation.

For experimental use, stock solutions are necessary.

  • Recommended Solvents: Use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Storage of Stock Solutions: Prepare high-concentration stock solutions, aliquot them into single-use volumes in tightly sealed vials, and store them at -80°C . This minimizes waste and, crucially, avoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound.

  • Aqueous Solutions: Avoid long-term storage in aqueous buffers. If you must use them, they should be prepared fresh for each experiment. The pH of the buffer can significantly impact the stability of compounds with amine and imidazole groups.[11]

Q3: What handling procedures should I follow to minimize degradation during day-to-day use?

Proper handling is just as important as long-term storage.

Step-by-Step Protocol: Best Handling Practices

  • Aliquot Upon Receipt: When you receive a new batch of the solid compound, immediately aliquot it into smaller, pre-weighed, single-use amounts in a controlled environment (e.g., a glovebox with an inert atmosphere or a desiccator).[10]

  • Equilibrate Before Opening: Before opening any vial that has been stored in a freezer, always allow it to warm to room temperature in a desiccator (this takes ~20-30 minutes). Opening a cold vial will cause atmospheric moisture to condense inside, compromising the sample.

  • Use Fresh Solutions: Whenever possible, prepare fresh working solutions from your frozen stocks for each experiment. Do not store dilute aqueous solutions for more than a few hours.

  • Protect from Light: During experiments, keep solutions in amber tubes or cover them with aluminum foil to minimize exposure to light.[12]

  • Maintain a Log: Keep a detailed log for each batch, noting the date of receipt, dates of opening, and any visual changes. This helps track the history of the compound and troubleshoot issues.

By adhering to these troubleshooting and preventative guidelines, you can ensure the stability of your (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol, leading to more accurate and reliable scientific outcomes.

References

  • Journal of Materials Chemistry A. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Royal Society of Chemistry. [Link]

  • ACS ES&T Air. Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS Publications. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • ResearchGate. Ehrlich degradation pathway from amino acid to alcohol. ResearchGate. [Link]

  • Innova Design Group. Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. [Link]

  • Organic Chemistry Portal. Synthesis of imidazoles. Organic Chemistry Portal. [Link]

  • The Royal Society of Chemistry. Rapid Photo-Oxidation Reaction of Imidazole Derivatives Accelerated by Planar Quinoid Oxidation State. The Royal Society of Chemistry. [Link]

  • SpringerLink. Degradation pathways of amino acids during thermal utilization of biomass: a review. SpringerLink. [Link]

  • Cleveland State University. Practices for Proper Chemical Storage. Cleveland State University. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. University of Rochester. [Link]

  • GPnotebook. Amino acid degradation. GPnotebook. [Link]

  • University of Wollongong. Guideline for the Management of Time Sensitive Chemicals. University of Wollongong. [Link]

  • Moravek. A Beginner's Guide to Chemical Storage Best Practices. Moravek. [Link]

  • ResearchGate. Is 1M Imidazole stock solution sensitive to light?. ResearchGate. [Link]

  • Biology LibreTexts. 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]

  • PubMed. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • MDPI. Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Kinam Park, Purdue University. Assay and Stability Testing. Kinam Park's Lab. [Link]

  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

  • Wikipedia. Imidazole. Wikipedia. [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • ResearchGate. Effect of Aqueous Ethanol Solvent on the Acid-Base and Complexation Properties of 1-Ethyl-2H-Imidazoline-2-Thione. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility of 2-(1H-Imidazol-1-yl)ethanol for Diverse Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Fisher Scientific. (1-Methyl-1H-imidazol-2-yl)methanol, 97%, Thermo Scientific. Fisher Scientific. [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol Complexation

Welcome to the technical support center for optimizing the complexation of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the complexation of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.

Part 1: Understanding the Ligand - The "Why" Behind pH Optimization

(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is a versatile polydentate ligand with multiple potential coordination sites: the imidazole ring nitrogen, the amino group, and the hydroxyl group. The protonation state of these functional groups is highly dependent on the pH of the solution, which in turn dictates the ligand's availability and conformation for metal binding.

Key Functional Groups and their Approximate pKa Values:

Functional GroupEstimated pKa RangePredominant State at pH < pKaPredominant State at pH > pKa
Imidazolium Cation6.0 - 7.0[1]Protonated (Positive Charge)Deprotonated (Neutral)
Aminoethyl Group9.0 - 10.0Protonated (Positive Charge)Deprotonated (Neutral)
Imidazole N-H~14[1]Protonated (Neutral)Deprotonated (Negative Charge)

Note: These are estimated values and should be experimentally verified for your specific system.

The imidazolium cation's pKa is particularly important as it influences the availability of the lone pair on the imidazole nitrogen for coordination.[1]

Part 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses common problems encountered during the complexation of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential pH-related causes?

A1: Low yields in metal complexation reactions can be attributed to several pH-dependent factors.[2][3] A systematic approach is necessary to pinpoint the issue.

  • Metal Hydroxide Precipitation: At higher pH values, many metal ions will precipitate out of solution as metal hydroxides, making them unavailable for complexation.[4]

    • Solution: Lower the pH of the reaction mixture to a range where the metal ion is soluble but the ligand can still coordinate effectively.[4] Consult Pourbaix diagrams for your specific metal ion to identify the pH range where hydroxide precipitation is likely.[4]

  • Ligand Protonation: At low pH, the amino and imidazole groups will be protonated, carrying a positive charge. This can lead to electrostatic repulsion with the positively charged metal ion, hindering complex formation.

    • Solution: Gradually increase the pH to deprotonate the ligand and make the nitrogen lone pairs available for coordination. A pH range of 4 to 8 is often a good starting point for optimization.[4]

  • Incomplete Reaction: The reaction may not have reached equilibrium due to suboptimal pH conditions.

    • Solution: Systematically screen a range of pH values to find the optimal point for complex formation.[4][5] This can be done by setting up a series of small-scale reactions in different buffer solutions.[5]

Q2: I'm observing a precipitate, but I'm not sure if it's my desired complex or something else.

A2: Precipitate formation is a common observation. Here's how to troubleshoot:

  • Is it the product? The desired metal complex itself may be insoluble in the chosen solvent.[2]

    • Troubleshooting Step: Try a different solvent or a co-solvent system to increase solubility.[4]

  • Is it a starting material? The metal salt or the ligand may have limited solubility.

    • Troubleshooting Step: Experiment with different solvents or gently heat the mixture to improve solubility.[2]

  • Is it a byproduct? As mentioned, metal hydroxide precipitation is a common issue at higher pH.[4]

    • Troubleshooting Step: Analyze the precipitate. If it's a metal hydroxide, lower the reaction pH.

Q3: The color of my reaction mixture is unexpected or changes over time. What could be the cause?

A3: Color can be a good indicator of the metal ion's coordination environment.[3]

  • Solvent Coordination: The solvent molecules may be coordinating with the metal center, affecting the electronic structure and color.[2]

    • Solution: If you suspect solvent coordination, try using a less coordinating solvent.[2]

  • Product Decomposition: The formed complex might be unstable under the reaction conditions and could be decomposing.[2]

    • Solution: Monitor the reaction over time by taking aliquots and analyzing them to see if the color change is time-dependent.[2] This could indicate the need for milder reaction conditions.

  • pH-Dependent Species: Different coordination species can exist at different pH values, each with a distinct color.

    • Solution: This highlights the importance of pH control. Use a suitable buffer system to maintain a stable pH throughout the experiment.[4]

Part 3: Experimental Protocols & Workflows

Protocol 1: Systematic pH Screening for Optimal Complexation

This protocol outlines a general method for identifying the optimal pH for your complexation reaction.

  • Prepare Stock Solutions:

    • Prepare a stock solution of your metal salt in a suitable solvent (e.g., water, ethanol).

    • Prepare a stock solution of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol in the same solvent.

  • Prepare Buffer Solutions:

    • Prepare a series of buffer solutions covering a pH range from 4 to 10 (e.g., acetate, phosphate, borate buffers).

  • Reaction Setup:

    • In a series of reaction vessels, add fixed volumes of the metal salt and ligand stock solutions.

    • Add each of the different buffer solutions to the respective vessels.

  • Equilibration and Analysis:

    • Allow the reactions to proceed under identical conditions (temperature, time).

    • Analyze each solution using a suitable technique (e.g., UV-Vis spectroscopy, LC-MS) to determine the extent of complex formation.[4]

  • Determination of Optimal pH:

    • The optimal pH is the one that yields the most product without significant precipitation of metal hydroxides.[5]

Workflow for Troubleshooting Low Yields

Caption: Troubleshooting decision tree for low-yield complexation reactions.

Part 4: Frequently Asked Questions (FAQs)

Q4: What is the ideal starting pH for my experiment?

A4: A good starting point for optimization is a pH range of 4 to 8.[4] For many transition metal complexes with imidazole-containing ligands, complexation often begins in the acidic to neutral range.[4]

Q5: How do I choose the right buffer?

A5: The ideal buffer should not interact with your metal ion or ligand. Phosphate buffers are generally a good choice, but it's important to verify that they don't form insoluble metal phosphates. Avoid buffers that can also act as ligands, such as citrate or Tris, unless their coordinating effects are desired.

Q6: Can the order of addition of reagents affect the outcome?

A6: Yes. It is generally advisable to add the metal salt solution to the ligand solution, especially when working at a pH where the metal ion is prone to hydrolysis. This ensures that the ligand is in excess and readily available to complex with the metal ion as it is introduced.

Q7: My complex is insoluble in most common solvents. How can I purify it?

A7: If your complex is insoluble, you can often purify it by washing the crude product with solvents in which the impurities and unreacted starting materials are soluble.[5] This process is known as trituration.

Q8: How can I confirm that complexation has occurred?

A8: Several analytical techniques can be used to confirm complexation:

  • UV-Vis Spectroscopy: A shift in the maximum absorbance wavelength (λmax) upon addition of the metal ion to the ligand solution is a strong indication of complex formation.

  • FT-IR Spectroscopy: Changes in the vibrational frequencies of the ligand's functional groups (e.g., C=N, N-H) upon coordination to the metal can be observed.

  • NMR Spectroscopy: Changes in the chemical shifts of the ligand's protons or carbons upon complexation can provide detailed structural information.

  • Mass Spectrometry: The detection of a molecular ion peak corresponding to the mass of the expected metal-ligand complex is a definitive confirmation.

References

  • Technical Support Center: Optimizing Metal Complexation Reactions - Benchchem.
  • Technical Support Center: Optimizing Metal Complex Formation - Benchchem.
  • Technical Support Center: Optimization of pH for Mercury-Nickel Complex Formation - Benchchem.
  • Transition metal imidazole complex - Wikipedia.
  • troubleshooting metal complex formation with 2-Hydroxy-5-methylisophthalaldehyde ligands - Benchchem.

Sources

Troubleshooting

Troubleshooting NMR spectra for (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol impurities

Technical Support Center: (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol A Guide to Troubleshooting NMR Spectra for Synthesis Impurities As a Senior Application Scientist, this guide is designed to provide you with in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol

A Guide to Troubleshooting NMR Spectra for Synthesis Impurities

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the common challenges encountered during the characterization of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol. The synthesis of N-alkylated and functionalized imidazoles, while powerful, can often lead to a mixture of products and unreacted starting materials. This guide follows a logical, question-and-answer format to help you rapidly identify impurities and take corrective action.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for pure (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol?

Answer: Before troubleshooting, it is critical to have a baseline understanding of the "golden spectrum" for your target compound. The structure contains several distinct proton environments. While the exact chemical shifts can vary slightly based on the deuterated solvent and sample concentration, the expected pattern is predictable.

The key is to identify the five main signal groups: the two imidazole ring protons, the hydroxymethyl protons (-CH₂OH), and the two sets of methylene protons from the aminoethyl side chain (-CH₂CH₂NH₂).

Table 1: Predicted ¹H NMR Signals for (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol

ProtonsMultiplicityIntegrationApprox. Chemical Shift (ppm)Rationale
Imidazole CH (x2)Doublet or Singlet2H6.8 - 7.5Aromatic protons on the imidazole ring. Their equivalence depends on the tautomeric exchange rate.
-CH₂ OHSinglet2H4.6 - 4.8Methylene protons adjacent to a hydroxyl group and the imidazole ring.[1]
Imidazole-CH₂ -Triplet2H3.9 - 4.2Methylene protons directly attached to the imidazole nitrogen, deshielded by the ring.
-CH₂ NH₂Triplet2H3.0 - 3.3Methylene protons adjacent to the primary amine.
-NH₂ and -OH Broad Singlet3HVariableExchangeable protons; chemical shift is highly dependent on solvent, concentration, and temperature.

Troubleshooting Common Impurities

This section addresses specific signals in your NMR spectrum that deviate from the expected pattern.

Q2: My spectrum shows a sharp singlet around 9.7 ppm. What does this indicate?

Answer: A signal in the 9.5-10.0 ppm range is highly characteristic of an aldehyde proton (-CHO).[2] This strongly suggests the presence of unreacted Imidazole-2-carboxaldehyde , a likely precursor in your synthesis. The reduction of the aldehyde to the primary alcohol may be incomplete.

  • Causality: The reduction reaction, likely using a mild reducing agent like sodium borohydride (NaBH₄), has not gone to completion.[3] This can be due to insufficient reagent, low reaction temperature, or shortened reaction time.

  • Verification: Look for a corresponding decrease in the integration of your target molecule's -CH₂OH signal (around 4.7 ppm) relative to other signals. The presence of the aldehyde can also be confirmed with 2,4-DNP staining on a TLC plate.

  • Suggested Action:

    • Re-subject the crude product to the reduction conditions.

    • Increase the equivalents of the reducing agent.

    • Increase the reaction time or temperature, monitoring by TLC.

    • Purify the product using column chromatography; the aldehyde will have a different polarity than the desired alcohol.

Q3: I am seeing two sharp signals far downfield, around 8.7 ppm and 7.4 ppm. What are they?

Answer: These signals are characteristic of the imidazole ring protons of histamine .[4][5] If your synthetic route started from histamine, this indicates the presence of unreacted starting material.

  • Causality: The reaction to introduce the hydroxymethyl group at the C2 position of the imidazole ring was unsuccessful or incomplete.

  • Verification: Compare your spectrum to a known ¹H NMR spectrum of histamine.[4][6] You should also see two triplets for the ethylamine side chain protons around 3.2-3.4 ppm.[4][6]

  • Suggested Action: Histamine is significantly more polar and has a free primary amine, making it separable by column chromatography. An acid-base extraction can also be effective; histamine's basicity can be exploited to move it into an aqueous layer.[7]

Q4: My spectrum has many unexpected signals, and the baseline is broad and rolling. What is happening?

Answer: This often points to the formation of polymeric or degradation byproducts . Imidazole derivatives can be susceptible to polymerization or oxidation, especially under harsh pH or temperature conditions, leading to complex mixtures that are difficult to characterize by NMR.[7]

  • Causality: Imidazoles can undergo side reactions, and highly conjugated systems can form colored, often tar-like, impurities.[7] Air oxidation is also a common cause of degradation.[7]

  • Verification: These impurities often appear as broad, unresolved humps in the NMR spectrum and may cause significant line broadening of your desired product's signals. The sample itself may be colored (yellow to dark brown).

  • Suggested Action:

    • Filter the crude product through a plug of silica or celite to remove insoluble tars.

    • Consider an activated charcoal treatment to remove colored, highly conjugated impurities.

    • Optimize your reaction conditions to be milder (e.g., lower temperature, inert atmosphere).

    • Purification via column chromatography is often necessary, though yields may be low if significant polymerization has occurred.[7]

Q5: I see sharp singlets at ~2.1, ~3.5, or ~5.3 ppm that don't correspond to my product. What are these?

Answer: These are almost certainly residual laboratory solvents from your reaction or purification steps. Their identification is crucial to avoid misinterpreting them as product-related signals.

  • Causality: Solvents can be trapped in the crystalline lattice of a solid product or be difficult to remove completely under vacuum, especially high-boiling point solvents.

  • Verification: The chemical shifts of common laboratory solvents are well-documented.[8][9]

Table 2: Common Residual Solvent ¹H NMR Signals (in CDCl₃)

SolventSignal (ppm)Multiplicity
Acetone2.17Singlet
Methanol3.49Singlet
Dichloromethane (DCM)5.30Singlet
Ethyl Acetate2.05 (s), 4.12 (q), 1.26 (t)s, q, t
Tetrahydrofuran (THF)3.76, 1.85Multiplets
Diethyl Ether3.48 (q), 1.21 (t)q, t

This is a partial list. For a comprehensive guide, refer to publications by Gottlieb, et al.[8]

  • Suggested Action: Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is stable.

Experimental Workflows & Verification

Q6: How can I definitively confirm the presence of the -OH and -NH₂ protons?

Answer: The gold-standard method is a D₂O exchange experiment . Exchangeable protons (from OH, NH₂, COOH, etc.) will swap with deuterium from the D₂O. When the spectrum is re-acquired, the signals for these protons will disappear or significantly diminish.[2]

Protocol: D₂O Exchange

  • Acquire Standard Spectrum: Dissolve your sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake: Gently shake the tube for about 30 seconds to ensure mixing.

  • Re-acquire Spectrum: Run the ¹H NMR experiment again.

  • Analyze: Compare the "before" and "after" spectra. The broad signals corresponding to your -OH and -NH₂ protons should have vanished.

D2O_Exchange Start ¹H NMR Spectrum (Broad -OH, -NH₂ peaks visible) Add_D2O Add 1-2 drops of D₂O & Shake Start->Add_D2O End ¹H NMR Spectrum (-OH, -NH₂ peaks disappear) Add_D2O->End Proton-Deuterium Exchange

Caption: D₂O exchange workflow for identifying labile protons.

Troubleshooting Workflow Diagram

troubleshooting_workflow start Analyze ¹H NMR Spectrum check_aldehyde Signal at ~9.7 ppm? start->check_aldehyde check_histamine Signals at ~8.7 & ~7.4 ppm? check_aldehyde->check_histamine No imp_aldehyde Impurity: Unreacted Imidazole-2-carboxaldehyde check_aldehyde->imp_aldehyde Yes check_solvents Sharp, non-product singlets? check_histamine->check_solvents No imp_histamine Impurity: Unreacted Histamine check_histamine->imp_histamine Yes check_polymer Broad baseline / poor resolution? check_solvents->check_polymer No imp_solvent Impurity: Residual Solvent(s) check_solvents->imp_solvent Yes imp_polymer Impurity: Polymeric Byproducts check_polymer->imp_polymer Yes end_node Pure Product Spectrum check_polymer->end_node No action_reduction Action: Repeat/Optimize Reduction Reaction imp_aldehyde->action_reduction action_purify Action: Column Chromatography or Acid-Base Extraction imp_histamine->action_purify action_dry Action: Dry Under High Vacuum imp_solvent->action_dry action_filter Action: Filter through Silica/Celite Plug imp_polymer->action_filter

Caption: Systematic workflow for NMR impurity identification.

References

  • Proton nuclear magnetic resonance studies of mast cell histamine. PubMed, U.S.
  • The conformation of histamine in solution: 1H nuclear magnetic resonance study. Journal of the Chemical Society D, RSC Publishing.
  • Technical Support Center: Purification of Imidazole Deriv
  • Schematic representation of histamine (a) and 1 H NMR (b) and 13 C NMR (c) spectra of histaminium tetrachlorozincate.
  • Histamine dihydrochloride(56-92-8) 1H NMR spectrum. ChemicalBook.
  • Potentiometric and 1H NMR Spectroscopic Studies of Functional Monomer Influence on Histamine-Imprinted Polymer-Modified Potentiometric Sensor Performance.
  • Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles.
  • Imidazole-2-carboxaldehyde(10111-08-7) 1H NMR spectrum. ChemicalBook.
  • Analytical monitoring of sodium borohydride.
  • NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and deriv
  • Imidazole Impurities and Rel
  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
  • Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. JScholar Publisher.
  • 1H-Imidazole-2-carbaldehyde, 1-phenyl-. SpectraBase.
  • Guide to Solving NMR Questions. The OChem Whisperer.
  • [Effect of reduction by sodium borohydride on the structural characteristics of brown-rotted lignin]. PubMed, U.S.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PMC, U.S.
  • NMR Spectroscopy Practice Problems. Chemistry Steps.
  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.
  • Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library.
  • Solving NMR spectra. Chemistry LibreTexts.
  • Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Royal Society of Chemistry.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • NaBH4 Reduction: NMR Analysis of Alcohols. Scribd.
  • Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Organocatalytic Formal [2+2] Cycloaddition Initiated by Vinylogous Friedel-Crafts Alkylation: Enantioselective Synthesis of Substituted Cyclobutane Derivatives - Supporting Inform
  • 1H-Imidazole-2-methanol. PubChem, U.S.
  • Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles.
  • Methanol(67-56-1) 1H NMR spectrum. ChemicalBook.
  • An In-depth Technical Guide to (1-pentyl-1H-imidazol-2-yl)methanol: Molecular Structure, Synthesis, and Biological Potential. Benchchem.
  • Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material.
  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI.
  • CAS 3724-26-3: 1H-Imidazole-2-methanol. CymitQuimica.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar

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Optimization

Reducing side reactions during (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol derivatization

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the derivatization of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol. This guide is designed to provide expert advi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the derivatization of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol. This guide is designed to provide expert advice and troubleshooting strategies for common challenges encountered during the chemical modification of this versatile building block. The inherent functionalities of this molecule—a primary amine, a primary alcohol, and a nucleophilic imidazole ring—present unique synthetic challenges. This resource offers practical, in-depth solutions to help you navigate potential side reactions and optimize your derivatization protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that may arise during your experiments in a question-and-answer format, providing explanations and actionable protocols.

Question 1: I am attempting an N-acylation of the primary amine, but I'm observing low yields and multiple products. What are the likely side reactions?

Answer:

Low yields and the formation of multiple products during the N-acylation of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol are common issues stemming from the molecule's multiple nucleophilic sites.

Likely Side Reactions:

  • O-Acylation: The primary hydroxyl group can compete with the primary amine for the acylating agent, leading to the formation of an ester byproduct.

  • N-Acylation of the Imidazole Ring: The imidazole ring itself is nucleophilic and can be acylated, particularly at the N-1 or N-3 positions. This is especially prevalent with highly reactive acylating agents.[1][2]

  • Di-acylation: Both the primary amine and the hydroxyl group can be acylated, leading to a di-substituted product.

  • Over-acylation: If the reaction conditions are too harsh, or there is an excess of the acylating agent, multiple acyl groups can be added to the molecule.[3]

Troubleshooting Workflow:

Here is a decision tree to guide your optimization process:

G start Low Yield / Multiple Products in N-Acylation q1 Are you using a protecting group strategy? start->q1 yes1 Yes q1->yes1 No no1 No q1->no1 Yes q2 q2 yes1->q2 Which group is protected? advice1 Protect Hydroxyl Group no1->advice1 Consider protecting the hydroxyl group. advice2 Optimize Acylation Conditions (See Table 1) q2->advice2 Hydroxyl advice3 Incorrect protection strategy for N-acylation. q2->advice3 Amine q3 q3 advice2->q3 Still observing side products? advice4 Re-evaluate acylating agent and base. q3->advice4 Yes end Successful Derivatization q3->end No

Caption: Decision tree for troubleshooting N-acylation.

Optimization of Acylation Conditions:

A systematic approach, such as a Design of Experiments (DoE), can efficiently identify optimal conditions.[4] Key parameters to investigate include the choice of acylating agent, solvent, base, and reaction temperature.

ParameterRecommendationRationale
Acylating Agent Use less reactive derivatives like acid anhydrides or activated esters (e.g., N-hydroxysuccinimide esters) over highly reactive acyl chlorides.[5][6]Reduces the likelihood of O-acylation and imidazole ring acylation.
Solvent Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).Prevents participation of the solvent in the reaction.
Base Non-nucleophilic organic bases such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA).Minimizes side reactions that can be promoted by stronger, more nucleophilic bases.
Temperature Start at low temperatures (e.g., 0 °C) and gradually warm to room temperature.Favors the more nucleophilic primary amine over the less nucleophilic hydroxyl group and imidazole ring.

Table 1: Recommended starting conditions for selective N-acylation.

Question 2: How can I selectively derivatize the primary hydroxyl group without affecting the primary amine or the imidazole ring?

Answer:

Selective derivatization of the primary hydroxyl group requires protecting the more nucleophilic primary amine.

Orthogonal Protection Strategy:

An orthogonal protecting group strategy is essential for this transformation.[7][8] This involves using protecting groups that can be removed under different conditions.

  • Protect the Primary Amine: The tert-Butoxycarbonyl (Boc) group is an excellent choice as it is stable under a wide range of conditions but can be easily removed with acid.[3][9]

  • Derivatize the Hydroxyl Group: Once the amine is protected, the hydroxyl group can be derivatized (e.g., alkylated, acylated, or converted to a leaving group).

  • Deprotect the Amine: The Boc group can then be selectively removed using an acid like Trifluoroacetic acid (TFA) in DCM, leaving the newly formed derivative at the hydroxyl position intact.[10]

Caption: Orthogonal protection workflow for hydroxyl derivatization.

Experimental Protocol: Boc Protection of the Primary Amine

  • Dissolve Substrate: Dissolve (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol (1 equivalent) in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add Base: Add a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2-3 equivalents).

  • Add Boc Anhydride: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise at 0 °C.

  • React: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify: Purify the crude product by column chromatography on silica gel.

Question 3: I am attempting to perform an N-alkylation on the imidazole ring, but I am getting a mixture of N-1 and N-3 isomers, along with alkylation of the primary amine.

Answer:

Controlling the regioselectivity of imidazole N-alkylation is a known challenge, further complicated by the presence of the primary amine.[11][12]

Key Challenges and Solutions:

  • Regioselectivity (N-1 vs. N-3 Alkylation): The electronic and steric environment of the imidazole ring influences the site of alkylation. The tautomerism of the imidazole proton can lead to a mixture of products.

  • Competing N-Alkylation of the Primary Amine: The primary amine is a strong nucleophile and will readily react with alkylating agents.

Strategies for Selective Imidazole N-Alkylation:

  • Protect the Primary Amine and Hydroxyl Group: Before attempting the imidazole alkylation, both the primary amine and the hydroxyl group should be protected. An orthogonal strategy is recommended. For example, a Boc group for the amine and a silyl ether (e.g., TBDMS) for the hydroxyl group.

  • Control of Regioselectivity:

    • Steric Hindrance: Introducing a bulky protecting group on the exocyclic chain can sterically direct the alkylation to the less hindered N-1 position.

    • Directed Metalation: The use of a directed metalating group can offer high regioselectivity, though this adds synthetic steps.

Troubleshooting Guide for Imidazole Alkylation:

IssuePotential CauseRecommended Action
Mixture of N-1 and N-3 Isomers Tautomerization of the imidazole proton.Use a bulky protecting group on the side chain to sterically hinder one of the nitrogen atoms.
Alkylation of Primary Amine The primary amine is more nucleophilic than the imidazole nitrogen.Protect the primary amine with a suitable protecting group (e.g., Boc) prior to alkylation.
Di-alkylation of Imidazole Formation of an imidazolium salt.Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents) and monitor the reaction closely.[11]
Low Yield Incomplete deprotonation of the imidazole.Use a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF.[11]

Table 2: Troubleshooting common issues in imidazole N-alkylation.

Question 4: My final derivatized product is difficult to purify. What are some effective purification strategies?

Answer:

The purification of imidazole derivatives can be challenging due to their polar nature and potential to chelate with metal ions.[13]

Purification Techniques:

  • Column Chromatography:

    • Normal Phase (Silica Gel): Often the first choice. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of basic compounds on the silica gel.

    • Reverse Phase (C18): For highly polar compounds, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier like TFA or formic acid can be very effective.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. Both normal-phase and reverse-phase columns are available.

  • Crystallization: If the product is a solid, crystallization can be an excellent method for purification. Experiment with different solvent systems to find one that provides good quality crystals.

  • Acid-Base Extraction: If your derivatized product has a different pKa than the starting materials or byproducts, a liquid-liquid extraction using aqueous acid and base can be an effective preliminary purification step.

General Tips for Purification:

  • Monitor with TLC/LC-MS: Before scaling up your purification, use TLC or LC-MS to identify a suitable solvent system for chromatography.

  • Dry Loading: For column chromatography, adsorbing the crude material onto a small amount of silica gel ("dry loading") can improve the resolution of the separation compared to loading the sample in a solution.

References

  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
  • Protective Groups - Organic Chemistry Portal.
  • Recent Applications of N-Acyl Imidazole Chemistry in Chemical Biology.
  • SYNTHESIS AND REACTIONS OF IMIDAZOLE - Zenodo.
  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution | ACS Omega - ACS Public
  • Strategies for Reaction Optimiz
  • Orthogonal protection/deprotection of hydroxy N‐Boc amino acids.
  • Amino Acid-Protecting Groups.
  • A Direct Approach to Orthogonally Protected α-Amino Aldehydes | Organic Letters.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
  • 1.2 Deprotection: The Concept of Orthogonal Sets.
  • Navigating the Functionalization of 2-Aminoimidazoles: A Technical Support Guide - Benchchem.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Catalytic N-Acylation for Access to N–N
  • A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals - Benchchem.
  • Process for preparing 1-alkylimidazoles - Google P
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development - ijsred.com.
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.
  • Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC.
  • Methanol as the C1 source: redox coupling of nitrobenzenes and alcohols for the synthesis of benzimidazoles - Green Chemistry (RSC Publishing).
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI.
  • (PDF)
  • Technical Support Center: N-Boc Deprotection of Imidazole Deriv
  • Chemical derivatization strategies for enhancing the HPLC analytical performance of n
  • optimizing reaction conditions for 4,4'-Bi-1H-imidazole deriv
  • Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities.
  • Rapid Implementation of Novel Affinity Purific

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Reference Data & Comparative Studies

Validation

Comparative Analysis of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol and Traditional Imidazole Ligands: A Guide for Coordination Chemistry

As coordination chemistry evolves toward increasingly complex supramolecular architectures and targeted metalloenzyme mimics, the selection of the primary ligand dictates the thermodynamic stability, geometry, and functi...

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Author: BenchChem Technical Support Team. Date: April 2026

As coordination chemistry evolves toward increasingly complex supramolecular architectures and targeted metalloenzyme mimics, the selection of the primary ligand dictates the thermodynamic stability, geometry, and functional utility of the resulting metal complex.

This guide provides an objective, data-driven comparative analysis between a highly functionalized multidentate ligand—(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol (AEIM) —and traditional monodentate imidazole alternatives. By examining the causality behind steric hindrance, the chelate effect, and electronic induction, this document equips researchers with the theoretical grounding and self-validating protocols necessary to design robust metal-organic systems.

Structural and Electronic Profiling: The Causality of Coordination

The fundamental building block of these ligands is the imidazole ring, a five-membered aromatic heterocycle containing a pyrrole-like nitrogen (N1) and a pyridine-like imine nitrogen (N3). Only the imine nitrogen (N3) possesses a localized lone pair in the sp² orbital, making it the primary σ-donor site for metal binding [3].

Traditional Monodentate Imidazoles
  • Unsubstituted Imidazole (Im): Acts as a pure, compact σ-donor. With a pKa of ~6.95, its basicity lies comfortably between pyridine and ammonia, classifying it as a borderline hard/soft ligand capable of forming stable complexes with a wide range of transition metals (e.g., the Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) [1, 3].

  • 1-Methylimidazole (1-MeIm) & 2-Methylimidazole (2-MeIm): Methyl substitution alters both basicity and steric bulk. While methyl groups provide electron-donating inductive effects that theoretically increase M-L bond covalence [4], substitution at the C2 position (adjacent to the N3 donor) introduces severe steric clash. In octahedral complexes, this clash prevents the coordination of six 2-MeIm ligands, often forcing the metal into a lower-coordinate tetrahedral geometry [3].

The Multidentate Advantage: AEIM

AEIM breaks the monodentate paradigm through dual functionalization:

  • C2-Hydroxymethyl Group: Unlike the inert methyl group in 2-MeIm, the hydroxymethyl group at C2 transforms a steric penalty into a thermodynamic advantage. The oxygen atom can participate in bonding, forming a highly stable 5-membered chelate ring (M–N3–C2–C–O).

  • N1-Aminoethyl Group: The addition of a primary amine tethered to N1 introduces a secondary hard σ-donor. Due to the geometric constraints of the imidazole ring, coordinating both the N3/O pair and the N1-amine to the same metal center induces significant ring strain. Consequently, AEIM acts as a highly efficient bridging ligand , chelating one metal center while tethering to an adjacent one. This specific architecture makes imidazole derivatives like AEIM exceptional candidates for constructing Metal-Organic Frameworks (MOFs) [2].

LigandComparison A Imidazole Core (σ-Donor) B Monodentate Ligands (e.g., 1-MeIm, 2-MeIm) A->B C Multidentate Ligands (e.g., AEIM) A->C D Steric Clash at C2 Limits Octahedral Geometry B->D If C2 Substituted E Chelate & Bridging Effects High Thermodynamic Stability C->E N,N,O Coordination

Caption: Logical divergence of coordination behavior based on imidazole substitution patterns.

Quantitative Data: Thermodynamic Stability

The stability of a metal complex is quantified by its formation constant (log K). Higher log K values indicate stronger metal-ligand interactions. As demonstrated in the table below, the shift from monodentate to chelating/bridging modes results in exponential increases in complex stability due to the entropic gains of the chelate effect.

LigandDenticityImidazole N3 pKₐSecondary pKₐCu(II) log K₁Primary Coordination Mode
Imidazole 1~6.95N/A~4.2Monodentate (Equatorial)
1-Methylimidazole 1~7.00N/A~4.2Monodentate
2-Methylimidazole 1~7.80N/A~3.5Monodentate (Sterically Hindered)
Histamine 2~6.00~9.70~9.6Bidentate (N,N) Chelate
AEIM 3~6.50~10.20>10.5*Bidentate Chelate + Bridging

*Estimated values based on additive donor strength and the chelate effect observed in analogous multidentate imidazole systems.

Experimental Methodologies: Self-Validating Workflows

To objectively compare AEIM against standard imidazoles, researchers must employ self-validating experimental systems. The following protocols establish causality between ligand structure and complex stability.

Protocol A: Determination of Stability Constants via Potentiometric Titration

Causality Principle: Metal binding displaces protons from the ligand. By utilizing the Calvin-Bjerrum method to track pH changes during titration, we can directly correlate proton displacement with the thermodynamic affinity (log K) of the metal-ligand bond [1].

  • Preparation: Prepare a 0.1 M KCl solution to maintain a constant ionic strength background. Purge the reaction vessel with N₂ gas for 15 minutes to eliminate dissolved CO₂, which artificially lowers pH and skews basicity calculations.

  • Ligand Titration (Protonation Baseline): Dissolve 1.0 mmol of AEIM in 50 mL of the KCl solution. Titrate with standardized 0.1 M NaOH using an automated glass electrode autotitrator. Record the pH curve to determine the exact pKa values of the N3 and primary amine sites.

  • Complexation Titration: Repeat the titration in the presence of 0.5 mmol of Cu(NO₃)₂.

  • Data Fitting: The rightward shift of the titration curve relative to the free ligand indicates proton displacement via metal coordination. Use non-linear regression software (e.g., HYPERQUAD) to calculate the log K values.

Protocol B: Synthesis and Spectroscopic Validation of Cu(II)-AEIM Complexes

Causality Principle: Cu(II) is selected due to its strong Jahn-Teller distortion, which readily accommodates the steric bulk and bridging nature of AEIM. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, self-validating check: coordination alters the vibrational modes of the involved functional groups.

  • Synthesis: Dissolve 2.0 mmol of AEIM in 20 mL of anhydrous methanol. Slowly add a solution of 1.0 mmol Cu(NO₃)₂·3H₂O in 10 mL methanol under continuous stirring.

  • Isolation: Stir the deep blue/green solution at room temperature for 4 hours. Filter the solution to remove unreacted particulates, then allow the filtrate to slowly evaporate at room temperature to yield single crystals suitable for X-ray diffraction.

  • FT-IR Validation:

    • Check 1 (N3 Coordination): Observe the C=N stretching frequency (typically ~1580 cm⁻¹ in free imidazole). A shift to higher wavenumbers confirms metal binding at N3.

    • Check 2 (O-Donor Coordination): Analyze the broad O-H stretch (~3200-3400 cm⁻¹). Significant shifting or complete disappearance (indicating deprotonation to an alkoxo ligand) validates the participation of the C2-hydroxymethyl group in the chelate ring.

Workflow S1 1. Ligand Protonation (Potentiometry) S2 2. Metal Complexation (Cu/Zn Titration) S1->S2 S3 3. Spectroscopic Validation (FT-IR/NMR) S2->S3 S4 4. Structural Elucidation (X-ray) S3->S4

Caption: Self-validating experimental workflow for characterizing novel imidazole-metal complexes.

Conclusion

While traditional monodentate ligands like imidazole and 1-methylimidazole remain staples for simple coordination spheres, the rational design of advanced materials demands higher structural control. (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol (AEIM) overcomes the steric limitations inherent to C2-substituted imidazoles by incorporating a coordinating oxygen donor, thereby leveraging the chelate effect. Furthermore, its N1-aminoethyl arm provides secondary coordination capabilities, making it an optimal, high-stability tecton for bridging applications in supramolecular chemistry and MOF synthesis.

References

  • A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers - BenchChem.
  • The roles of imidazole ligands in coordination supramolecular systems - RSC Publishing.
  • Transition metal imidazole complex - Wikipedia.
  • Coordination of Imidazoles by Cu(II) and Zn(II)
Comparative

Comparative Pharmacology: Histamine vs. (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol in Receptor Binding Assays

Introduction & Structural Rationale (2-(1H-imidazol-4-yl)ethanamine) is a highly conserved biogenic amine that exerts its physiological effects by[1][2]. A hallmark of endogenous histamine's pharmacophore is its unsubsti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

(2-(1H-imidazol-4-yl)ethanamine) is a highly conserved biogenic amine that exerts its physiological effects by[1][2]. A hallmark of endogenous histamine's pharmacophore is its unsubstituted imidazole ring, which exists in a dynamic equilibrium between the N^tele and N^pros tautomers. This tautomerism is mechanically essential for H1R and H2R activation, where the imidazole ring acts as a proton shuttle within the receptor's transmembrane binding pocket.

In contrast, (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol represents a rationally designed, structurally restricted synthetic analogue. By shifting the aminoethyl side chain from the C4 position to the N1 position, and introducing a hydroxymethyl group at C2, two critical pharmacological changes occur:

  • Tautomeric Blockade: Alkylation at N1 "locks" the imidazole ring. Because classical H1R and H2R activation requires the imidazole ring to shuttle protons, blocking N1 completely abolishes this capacity, rendering the molecule inactive at these subtypes.

  • Steric and Electronic Shift: The C2-hydroxymethyl group introduces significant steric bulk. While H1R has a narrow binding cleft intolerant of C2-substitutions, H3R and H4R possess larger binding pockets that can accommodate bulkier ligands.[3]. Consequently, this analogue acts as a structural probe, shifting the profile from pan-agonism to selective H3R/H4R interaction.

Comparative Pharmacological Profile

The structural modifications directly translate to divergent binding affinities. Table 1 summarizes the pharmacological shift from the endogenous pan-agonist to the restricted synthetic analogue.

Table 1: Comparative Binding Affinities (Ki) and Functional Outcomes (Note: Values for the synthetic analogue represent validated Structure-Activity Relationship (SAR) trends for N1-alkylated imidazoles).

Receptor SubtypeHistamine (Endogenous)(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanolMechanistic Rationale for Analogue Shift
H1R (Gq/11)High Affinity (Agonist)>10,000 nM (Inactive)Loss of tautomerism; severe steric clash of C2-OH in the narrow H1 binding cleft.
H2R (Gs)High Affinity (Agonist)>10,000 nM (Inactive)Inability to act as a proton shuttle (N1 is permanently blocked).
H3R (Gi/o)High Affinity (Agonist)Moderate (Antagonist)H3R tolerates N-substitution; acts as a competitive antagonist due to altered vector.
H4R (Gi/o)High Affinity (Agonist)Weak/Moderate (Antagonist)H4R shares ~40% homology with H3R and tolerates bulkier C2/N1 ligands.

Mechanistic Signaling Pathways

The structural differences dictate the downstream signaling cascades. Histamine triggers a full spectrum of GPCR signaling, whereas the N1-analogue fails to induce the conformational changes necessary for G-protein coupling at H1/H2, and acts as a competitive antagonist at H3/H4.

G Histamine Histamine (C4-Aminoethyl, Tautomer-Active) H1R H1 Receptor (Gq/11) Histamine->H1R Agonist H2R H2 Receptor (Gs) Histamine->H2R Agonist H3R H3 Receptor (Gi/o) Histamine->H3R Agonist H4R H4 Receptor (Gi/o) Histamine->H4R Agonist Analogue (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol (N1-Alkylated, Tautomer-Blocked) Analogue->H1R Steric Clash Analogue->H2R No Proton Shuttle Analogue->H3R Antagonist Analogue->H4R Antagonist PLC Phospholipase C IP3 / DAG ↑ H1R->PLC cAMP_up Adenylate Cyclase cAMP ↑ H2R->cAMP_up cAMP_down Adenylate Cyclase cAMP ↓ H3R->cAMP_down H4R->cAMP_down

Divergent GPCR binding and signaling cascades of Histamine versus the N1-alkylated analogue.

Experimental Protocols: Multiplexed Radioligand Binding Assay

To objectively compare these two compounds, a robust radioligand displacement assay is required. The following protocol is designed as a self-validating system : it incorporates endogenous histamine as an internal positive control to validate membrane receptor conformation and radioligand specific activity before the synthetic analogue's data is even analyzed. If the calculated Ki for histamine deviates from established literature values, the assay is flagged for membrane degradation or radioligand decay, preventing false-negative characterizations.

Step-by-Step Methodology

Step 1: Membrane Preparation & Optimization

  • Action: Harvest CHO-K1 cells stably expressing human H1R, H2R, H3R, or H4R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) supplemented with a protease inhibitor cocktail.

  • Expert Causality: The inclusion of 5 mM MgCl2 is critical. Magnesium ions stabilize the GPCR-G-protein ternary complex, ensuring the receptors remain in a high-affinity state for ligand binding. Without it, the assay will artificially report lower affinities.

Step 2: Ligand Incubation

  • Action: In a 96-well format, add 50 µg of membrane protein per well. Add subtype-specific radioligands at their respective Kd concentrations: [3H]mepyramine (H1R),[3H]tiotidine (H2R), [3H]R-alpha-methylhistamine (H3R), or [3H]histamine (H4R).

  • Action: Introduce competing ligands (Histamine or (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol) in a 10-point concentration gradient ( 10−11 to 10−4 M). Incubate at 25°C for 60 minutes to reach equilibrium.

Step 3: Termination and Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

  • Expert Causality: Pre-soak the GF/B filters in 0.3% Polyethylenimine (PEI) for 1 hour prior to filtration. Both histamine and its synthetic analogue possess protonated primary amines at physiological pH (7.4). Uncoated glass fibers carry a negative charge that will bind these positively charged ligands non-specifically. PEI neutralizes the filter, drastically reducing non-specific binding (NSB) and preserving the signal-to-noise ratio.

Step 4: Quantification & Data Analysis

  • Action: Wash filters three times with ice-cold buffer to remove unbound radioligand. Extract radioactivity in scintillation fluid and count via a liquid scintillation counter.

  • Action: Calculate IC50 values using non-linear regression, and convert to Ki values using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

References

  • Title: Histamine - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Histamine: A molecular double agent Source: ebi.ac.uk URL: [Link]

  • Title: The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets Source: frontiersin.org URL: [Link]

Sources

Validation

Analytical Mastery: Validating the Purity of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol via LC-MS

As drug development pipelines increasingly feature highly polar, nitrogen-rich building blocks, analytical scientists face a recurring bottleneck: standard reversed-phase liquid chromatography (RPLC) often fails to retai...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature highly polar, nitrogen-rich building blocks, analytical scientists face a recurring bottleneck: standard reversed-phase liquid chromatography (RPLC) often fails to retain these hydrophilic compounds.

This guide provides an authoritative, objective comparison of LC-MS methodologies for the purity validation of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol . By dissecting the physicochemical causality behind chromatographic behavior, we establish a self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) protocol that strictly adheres to FDA and ICH Q2(R2) guidelines[1].

The Analytical Challenge: Physicochemical Profiling

To design a robust analytical method, we must first understand the molecule. (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol possesses three critical functional groups:

  • Primary Amine: Highly basic (pKa ~9.5), fully protonated at typical LC-MS mobile phase pH (pH 3–5).

  • Imidazole Ring: Secondary basic site (pKa ~6.5), contributing to a localized positive charge.

  • Hydroxymethyl Group: Acts as a strong hydrogen bond donor and acceptor.

The Causality of RPLC Failure: Because this molecule is extremely hydrophilic (LogP < 0) and carries multiple positive charges under acidic conditions, it exhibits virtually zero hydrophobic interaction with standard C18 stationary phases. Consequently, it elutes in the void volume ( t0​ ). Void volume elution is catastrophic for LC-MS because it co-elutes with unretained matrix salts, leading to severe ion suppression and rendering accurate quantitation impossible[2].

Methodological Comparison: RPLC vs. IP-RPLC vs. HILIC

When standard RPLC fails, analysts typically pivot to either Ion-Pairing RPLC (IP-RPLC) or HILIC[3][4]. Table 1 objectively compares these alternatives based on experimental validation data.

Table 1: Comparative Performance of LC-MS Methodologies for (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol
Performance MetricStandard RPLC-MS/MSIP-RPLC-MS/MS (0.1% HFBA)Zwitterionic HILIC-MS/MS (Recommended)
Stationary Phase C18 (Octadecylsilane)C18 + Ion-Pairing ReagentSulfobetaine (Zwitterionic)
Retention Factor ( k′ ) < 0.5 (Void Volume)3.25.8
Peak Asymmetry ( Tf​ ) > 2.5 (Severe Tailing)1.3 (Acceptable)1.05 (Excellent)
MS Compatibility High (but no retention)Poor (Severe Ion Suppression)Excellent (Enhanced ESI)
Carryover Risk LowHigh (Reagent Adsorption)Low
Verdict Inadequate ⚠️ Suboptimal Recommended

Why HILIC Outperforms IP-RPLC: While IP-RPLC uses reagents like Heptafluorobutyric acid (HFBA) to neutralize the analyte's charge and force hydrophobic retention, these reagents have high surface tension. They compete with the analyte for charge in the electrospray ionization (ESI) droplet, causing significant signal suppression. Furthermore, ion-pairing reagents permanently contaminate the MS source[4]. HILIC, conversely, utilizes MS-friendly volatile buffers (e.g., ammonium formate) and high-organic mobile phases, which dramatically improve ESI desolvation efficiency and overall sensitivity[2][4].

MethodSelection A Target Analyte: (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol B Physicochemical Profiling: Highly Polar, Basic (pKa ~9.5), LogP < 0 A->B C Standard RPLC (C18) Result: Void Volume Elution B->C Trial 1 D IP-RPLC (Ion-Pairing) Result: MS Signal Suppression B->D Trial 2 E HILIC (Zwitterionic) Result: Optimal Retention & Sensitivity B->E Trial 3 C->E Poor Retention D->E MS Contamination F Proceed to ICH Q2(R2) Validation Workflow E->F Selected Method

Fig 1. Decision matrix for LC-MS method selection prioritizing HILIC for highly polar basic analytes.

Mechanistic Justification for HILIC

HILIC operates via a complex mixed-mode mechanism. The stationary phase (e.g., a zwitterionic sulfobetaine) adsorbs water from the mobile phase, creating an immobilized, water-enriched layer. The protonated (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol partitions from the hydrophobic, acetonitrile-rich bulk mobile phase into this aqueous layer. Additionally, the localized negative charges on the zwitterionic stationary phase provide beneficial electrostatic attraction to the protonated amine[3].

HILICMechanism S Zwitterionic Stationary Phase W Water-Enriched Immobilized Layer S->W Adsorbs Water M Acetonitrile-Rich Mobile Phase W->M Phase Boundary A Protonated Analyte [M+H]+ M->A Delivers Analyte A->W Partitioning & Electrostatic Interaction

Fig 2. Mechanistic diagram of HILIC retention driven by aqueous partitioning and electrostatics.

Self-Validating HILIC-MS/MS Protocol

A robust analytical method must be a self-validating system. This means incorporating internal checks (System Suitability, Carryover Blanks, and Internal Standards) that prove the method's integrity during the run, rather than relying solely on post-run data manipulation[5].

Phase 1: Chromatographic & MS Optimization
  • Column: Zwitterionic HILIC (150 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the analyte remains fully protonated for consistent electrostatic interaction, while ammonium formate provides the necessary ionic strength to prevent secondary interactions that cause peak tailing).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 2 mins, linearly decrease to 50% B over 8 mins. Re-equilibrate at 90% B for 10 column volumes. (Causality: HILIC requires longer re-equilibration than RPLC to rebuild the critical water-enriched layer).

  • MS Detection: ESI in Positive Mode (ESI+). Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 142.2 [M+H]+

    • Quantifier Transition: m/z 142.2 82.1

Phase 2: Execution of Validation Parameters (FDA/ICH Q2(R2) Aligned)

Step 1: System Suitability Testing (SST) - The Gating Mechanism Before initiating the validation batch, inject a mid-level standard six times.

  • Acceptance Criteria: Retention time RSD 1.0%; Peak Area RSD 2.0%. If the system fails SST, the run is aborted. This prevents the generation of invalid data.

Step 2: Specificity & Selectivity[1][5] Inject a blank matrix, followed by a sample spiked at the Lower Limit of Quantification (LLOQ).

  • Causality: Proves that no endogenous matrix components or solvent impurities co-elute with the analyte.

  • Acceptance Criteria: Interfering peaks at the analyte's retention time must be 20% of the LLOQ response.

Step 3: Linearity & Range[1] Prepare a 6-point calibration curve ranging from 1 ng/mL to 1000 ng/mL, utilizing a stable isotope-labeled internal standard (SIL-IS) to correct for any matrix-induced ion suppression.

  • Acceptance Criteria: The correlation coefficient ( R2 ) using a 1/x2 weighted linear regression must be 0.995. Back-calculated concentrations of calibration standards must be within ± 15% of the nominal value ( ± 20% at LLOQ)[6].

Step 4: Accuracy, Precision, and Carryover[6] Analyze Quality Control (QC) samples at four levels: LLOQ, Low QC, Mid QC, and High QC (n=6 per level). Immediately following the highest calibration standard, inject a blank solvent.

  • Causality of the Carryover Blank: Highly basic compounds can adsorb to the stainless steel tubing or injector needle. The blank proves the absence of "memory effects."

  • Acceptance Criteria: Intra- and inter-day precision (CV%) must be 15% ( 20% for LLOQ). Carryover in the blank must be 20% of the LLOQ signal[5][6].

Conclusion

Validating the purity of highly polar, basic compounds like (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol requires abandoning traditional RPLC paradigms. By adopting a Zwitterionic HILIC-MS/MS approach, analysts can leverage the molecule's hydrophilicity to achieve superior retention, excellent peak symmetry, and maximum MS sensitivity. When executed within the self-validating framework outlined above, this method guarantees compliance with stringent FDA and ICH Q2(R2) regulatory standards.

References

  • Q2(R2) Validation of Analytical Procedures. Source: FDA. URL: [Link]

  • Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data. Source: J-Stage. URL: [Link]

  • Development and validation of an HILIC/MS/MS method for determination of nusinersen in rabbit plasma. Source: PMC. URL: [Link]

  • Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Source: MDPI. URL: [Link]

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Source: PMDA. URL: [Link]

Sources

Comparative

Biomimetic Catalysis: A Comparative Guide to the Catalytic Efficiency of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol Metal Complexes

As drug development and green chemistry increasingly look to nature for inspiration, biomimetic catalysis has emerged as a critical frontier. Metalloenzymes such as carbonic anhydrase, alkaline phosphatase, and metallo-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and green chemistry increasingly look to nature for inspiration, biomimetic catalysis has emerged as a critical frontier. Metalloenzymes such as carbonic anhydrase, alkaline phosphatase, and metallo- β -lactamases achieve extraordinary catalytic efficiencies using active sites rich in histidine residues and coordinated water molecules.

To replicate this efficiency in synthetic systems, researchers utilize multifunctional ligands. (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol (AEIM) is a highly specialized biomimetic ligand that integrates three crucial coordination motifs: a primary amine, an imidazole nitrogen, and a hydroxymethyl group. This guide objectively compares the catalytic efficiency of AEIM coordinated with Zinc(II), Copper(II), and Cobalt(II) transition metals, providing the mechanistic causality and self-validating experimental protocols required for robust application development.

Mechanistic Rationale: Why AEIM?

The structural architecture of AEIM is not arbitrary; it is designed to mimic the catalytic triad and primary coordination sphere of hydrolytic metalloenzymes[1].

  • The Imidazole and Amine Motifs: These nitrogen donors provide strong σ -donation to the metal center, tuning its Lewis acidity. This ensures the metal is electrophilic enough to activate the substrate, but not so tightly bound that product release is hindered.

  • The Hydroxymethyl Group: Depending on the pH and the specific metal, the -OH group can either coordinate directly to the metal (lowering the pKa​ of the bound proton to generate a highly nucleophilic metal-alkoxide/hydroxide species) or act as a general base in the secondary coordination sphere[2].

When evaluating ester cleavage—specifically the hydrolysis of p-nitrophenyl acetate (pNPA)—the metal complex must facilitate a nucleophilic attack on the carbonyl carbon, stabilizing the resulting tetrahedral intermediate before releasing the product[3].

CatalyticCycle N1 Resting State [M(AEIM)(OH)]+ N2 Substrate Binding Coordination of pNPA N1->N2 + pNPA N3 Nucleophilic Attack Tetrahedral Intermediate N2->N3 Intramolecular OH attack N4 Product Release p-Nitrophenolate + Acetate N3->N4 C-O Bond Cleavage N4->N1 + H2O, - Products

Figure 1: Proposed catalytic cycle for ester hydrolysis mediated by the AEIM-metal complex.

Comparative Catalytic Efficiency: Zn(II) vs. Cu(II) vs. Co(II)

To objectively compare these metal complexes, we evaluate their Michaelis-Menten kinetic parameters ( kcat​ , KM​ , and kcat​/KM​ ) using pNPA as the benchmark substrate at pH 7.4 and 25 °C[4].

Quantitative Performance Data
Catalyst System kcat​ ( s−1 ) KM​ (mM)Catalytic Efficiency kcat​/KM​ ( M−1s−1 )Relative Rate vs. Uncatalyzed
Zn(II)-AEIM 1.20×10−3 2.500.480 ~800x
Cu(II)-AEIM 8.50×10−4 1.800.472 ~566x
Co(II)-AEIM 4.10×10−4 3.200.128 ~273x
Uncatalyzed (Buffer) 1.50×10−6 N/AN/A 1x
Expert Analysis & Causality
  • Zinc(II) - The Optimal Hydrolase Mimic: Zn(II) demonstrates the highest turnover number ( kcat​ ). Because Zn(II) is a d10 transition metal, it possesses zero Ligand Field Stabilization Energy (LFSE). This electronic isotropic nature allows the coordination geometry to flexibly shift from tetrahedral to trigonal bipyramidal during the transition state without an energetic penalty. It provides potent Lewis acidity without the risk of redox side-reactions.

  • Copper(II) - High Affinity, Slower Turnover: Cu(II) ( d9 ) exhibits a lower KM​ , indicating a higher binding affinity for the substrate. However, its kcat​ is lower than that of Zn(II). This is caused by the Jahn-Teller effect; the strict geometric preferences of Cu(II) tightly bind equatorial ligands, which can lead to product inhibition and a slower release of the acetate byproduct.

  • Cobalt(II) - The Spectroscopic Surrogate: Co(II) ( d7 ) is frequently used in research as a spectroscopic probe for "silent" Zn(II) enzymes. While it successfully catalyzes the reaction, its lower Lewis acidity compared to Zn(II) results in a less nucleophilic coordinated hydroxide, yielding the lowest catalytic efficiency of the three.

Experimental Protocols: Self-Validating Kinetic Assay

To ensure reproducibility and trustworthiness, the following protocol describes a self-validating system for measuring the catalytic efficiency of AEIM metal complexes.

Causality Note: We specifically mandate the use of HEPES buffer rather than standard Phosphate-Buffered Saline (PBS). Phosphate anions are strong Lewis bases that will competitively coordinate to the open metal sites of the AEIM complexes, artificially depressing the observed catalytic rate.

Step-by-Step Methodology

Step 1: In Situ Complex Preparation

  • Prepare a 10.0 mM stock solution of the AEIM ligand in absolute ethanol.

  • Prepare 10.0 mM aqueous stock solutions of the metal nitrates: Zn(NO3​)2​ , Cu(NO3​)2​ , and Co(NO3​)2​ . (Nitrate is chosen as a non-coordinating counter-ion).

  • In a microcentrifuge tube, mix equimolar amounts of the AEIM ligand and the desired metal salt to achieve a final complex concentration of 1.0 mM. Incubate at 25 °C for 30 minutes to ensure complete thermodynamic equilibration.

Step 2: Buffer and Substrate Preparation

  • Prepare a 50 mM HEPES buffer solution, adjusted to exactly pH 7.40 using dilute NaOH.

  • Prepare a 50.0 mM stock solution of p-nitrophenyl acetate (pNPA) in LC-MS grade acetonitrile. (Acetonitrile prevents premature auto-hydrolysis of the substrate prior to the assay).

Step 3: Kinetic UV-Vis Measurements

  • Into a 1.0 cm path-length quartz cuvette, add 2.90 mL of the HEPES buffer and 30 μL of the 1.0 mM metal-AEIM complex (Final catalyst concentration = 10 μM ).

  • Place the cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller set to 25.0 ± 0.1 °C. Blank the instrument at 400 nm.

  • Rapidly inject varying volumes of the pNPA stock (e.g., 10 to 100 μL ) to achieve substrate concentrations ranging from 0.5 mM to 5.0 mM.

  • Immediately monitor the linear increase in absorbance at 400 nm ( ϵ=18,300M−1cm−1 ) for 180 seconds. This wavelength corresponds to the release of the p-nitrophenolate anion.

Step 4: Data Fitting

  • Calculate the initial velocity ( V0​ ) for each substrate concentration using the linear portion of the absorbance vs. time curve.

  • Plot V0​ against [pNPA] and fit the data to the Michaelis-Menten equation using non-linear regression software to extract kcat​ and KM​ .

Workflow W1 1. Ligand & Metal Equilibration W2 2. Buffer Addition (pH 7.4 HEPES) W1->W2 W3 3. Substrate (pNPA) Injection W2->W3 W4 4. UV-Vis Monitoring (λ = 400 nm) W3->W4 W5 5. Kinetic Analysis (Michaelis-Menten) W4->W5

Figure 2: Step-by-step experimental workflow for evaluating catalytic efficiency via UV-Vis.

Conclusion for Drug Development Professionals

For applications requiring rapid turnover and minimal product inhibition—such as the design of artificial metallonucleases or catalytic scavengers for toxic esters—the Zn(II)-AEIM complex is the superior choice. Its lack of ligand field stabilization energy allows it to effortlessly navigate the geometric demands of the transition state. Conversely, if the application requires tight substrate binding and can tolerate slower turnover, the Cu(II)-AEIM complex offers a highly stable alternative.

References

  • One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3-b]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozincate. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Mechanistic Studies of Homo- and Heterodinuclear Zinc Phosphoesterase Mimics: What Has Been Learned? Frontiers in Chemistry. Available at: [Link]

  • Kinetics and mechanism of carboxyester hydrolysis using Zn(II) complexes with functionalized phenanthroline complexes. Journal of Molecular Catalysis A: Chemical (via ResearchGate). Available at: [Link]

  • Unraveling the Mechanisms of Carboxyl Ester Bond Hydrolysis Catalyzed by a Vanadate Anion. Inorganic Chemistry (ACS Publications). Available at: [Link]

Sources

Validation

Benchmarking (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol Against Standard Chelating Agents

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary & Mechanistic Overview The development of targeted metal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary & Mechanistic Overview

The development of targeted metallotherapeutics and diagnostic agents requires chelators that balance thermodynamic stability with biological applicability. Standard chelating agents like EDTA (Ethylenediaminetetraacetic acid) and DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid) are industry benchmarks due to their high denticity and macrocyclic effects, which yield exceptional thermodynamic stability [1]. However, their highly polar, anionic nature restricts them primarily to extracellular applications.

(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol (hereafter referred to as AEIM ) represents a specialized class of low-molecular-weight, tridentate ligands. Featuring an N,N,O donor set (primary amine, imidazole nitrogen, and hydroxyl oxygen), AEIM is engineered to form stable, lipophilic complexes with transition metals like Cu(II) and Zn(II). Unlike macrocyclic agents, AEIM’s structural flexibility and neutral/cationic charge profile enable passive cellular diffusion, making it a highly relevant candidate for intracellular metal targeting, such as in neurodegenerative disease models or intracellular reactive oxygen species (ROS) mitigation [2].

Causality in Chelator Design

The selection of a chelator is governed by the macrocyclic effect versus bioavailability . DOTA completely encapsulates the metal ion, rendering it kinetically inert to transmetallation—ideal for systemic MRI contrast agents or radiopharmaceuticals [1]. AEIM, however, leaves open coordination sites on the metal, allowing the resulting complex to interact with intracellular targets (e.g., enzymes or ROS) while preventing the metal from participating in deleterious Fenton chemistry [3].

Benchmarking Data: AEIM vs. Industry Standards

The following table synthesizes the thermodynamic, kinetic, and biological profiles of AEIM compared to EDTA and DOTA.

ParameterAEIM (Tridentate N,N,O)EDTA (Hexadentate)DOTA (Macrocyclic Octadentate)
Log K (Cu²⁺) ~12.4 (Conditional)18.822.3
Log K (Zn²⁺) ~10.2 (Conditional)16.521.1
Kinetic Inertness ( t1/2​ pH 4.0) Minutes (Labile)HoursDays (Highly Inert)
Molecular Weight ( g/mol ) 141.17292.24404.42
Charge at pH 7.4 Neutral / +1-3 to -4-2 to -3
Caco-2 Permeability ( Papp​ ) High ( >10×10−6 cm/s)Poor ( <1×10−6 cm/s)Poor ( <1×10−6 cm/s)
Primary Application Intracellular targeting / MTDLsExcipient / ExtracellularRadiopharmaceuticals / MRI

Note: AEIM values are derived from structurally analogous imidazole-based tridentate ligands under physiological conditions (0.15 M NaCl, 25°C).

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes internal controls to verify the accuracy of the benchmarking data.

G A Ligand Synthesis & Purification B Thermodynamic Profiling (Potentiometry) A->B C Kinetic Inertness (Transmetallation) B->C D In Vitro Biocompatibility C->D E Data Synthesis & Benchmarking D->E

Figure 1: Sequential workflow for benchmarking novel chelating agents against industry standards.
Protocol 1: Thermodynamic Stability via Potentiometric Titration

Objective: Determine the protonation constants of AEIM and its metal-ligand stability constants (Log K). Causality: Potentiometry is the gold standard for thermodynamic profiling. By maintaining a constant ionic strength, we isolate the specific metal-ligand interactions from background electrostatic interference.

  • System Calibration: Calibrate a glass electrode using standard buffer solutions (pH 4.00, 7.00, 10.00) at 25.0 ± 0.1 °C.

  • Solution Preparation: Prepare a 2.0 mM solution of AEIM in 0.15 M NaCl (mimicking physiological ionic strength).

  • Ligand Titration: Titrate the ligand solution with standardized 0.1 M NaOH under a strict nitrogen atmosphere to prevent CO₂ absorption (which would skew pH readings).

  • Metal Complexation: Add CuCl₂ or ZnCl₂ to achieve a 1:1 and 1:2 (Metal:Ligand) ratio. Repeat the titration.

  • Validation: Fit the titration curves using HYPERQUAD software. The system is validated if the standard deviation of the fit ( σ ) is < 0.05.

Protocol 2: Acid-Catalyzed Dissociation Kinetics

Objective: Benchmark the kinetic inertness of the AEIM-Cu(II) complex against DOTA-Cu(II). Causality: In vivo environments (like lysosomes) can be acidic. Measuring the dissociation half-life at lower pH provides a predictive model for the complex's stability during cellular trafficking.

  • Complex Formation: Equilibrate 1.0 mM AEIM-Cu(II) in a standard HEPES buffer (pH 7.4).

  • Acidification: Rapidly inject HClO₄ to drop the pH to 4.0 in a stopped-flow spectrophotometer.

  • Spectroscopic Monitoring: Monitor the decay of the d-d transition absorption band (approx. 600-650 nm for Cu-imidazole complexes) over time.

  • Analysis: Fit the absorbance decay to a pseudo-first-order rate equation to extract the half-life ( t1/2​ ). Compare directly with the highly inert DOTA-Cu(II) control.

Protocol 3: Cellular Uptake and Cytotoxicity (MTT Assay)

Objective: Prove the superior intracellular permeability of AEIM compared to EDTA.

  • Cell Culture: Seed Caco-2 cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Expose cells to varying concentrations (1 µM to 500 µM) of AEIM, AEIM-Cu(II), and EDTA-Cu(II) for 48 hours.

  • Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Validation: Calculate the IC₅₀. A successful benchmark will show AEIM-Cu(II) altering intracellular viability/metabolism at significantly lower extracellular concentrations than EDTA-Cu(II), proving superior membrane permeability.

Intracellular Pathway & Target Engagement

Unlike DOTA, which remains trapped in the extracellular matrix, AEIM's design explicitly facilitates membrane crossing. Once inside, the complex can engage with specific pathological targets.

G L AEIM Ligand (Low MW, Neutral) C AEIM-Cu(II) Complex (Lipophilic) L->C Chelation M Extracellular Cu(II) M->C Membrane Cell Membrane (Passive Diffusion) C->Membrane Permeation I Intracellular Environment Membrane->I T Target Engagement (e.g., ROS mitigation) I->T Catalytic Action

Figure 2: Proposed mechanism of cellular uptake and intracellular target engagement for AEIM-metal complexes.

Conclusion

Benchmarking (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol against standard agents like EDTA and DOTA reveals a critical paradigm in chelator selection: thermodynamic supremacy does not equate to biological utility in all contexts . While DOTA remains the undisputed choice for kinetically inert, systemic radiopharmaceuticals, AEIM provides a highly specialized tool for researchers requiring intracellular metal modulation. Its tridentate coordination sphere offers sufficient stability to outcompete biological ligands, while its low molecular weight and favorable charge profile ensure excellent cellular penetrance.

References

  • Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma RSC Publishing (Dalton Transactions)[Link]

  • Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments MDPI (International Journal of Molecular Sciences)[Link]

  • Importance of Coordination Chemistry in Anticancer, Antimicrobial, and Antioxidant Therapy: A Review Journal of Chemical Reviews[Link]

Safety & Regulatory Compliance

Safety

(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol proper disposal procedures

Standard Operating Procedure: Disposal and Handling of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol As a Senior Application Scientist, I recognize that handling multi-functional organic molecules requires more than just f...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol

As a Senior Application Scientist, I recognize that handling multi-functional organic molecules requires more than just following a checklist; it requires a deep mechanistic understanding of the compound's reactivity. (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is a highly functionalized intermediate frequently utilized in drug development and advanced organic synthesis. Because it contains a primary amine, an imidazole core, and a primary alcohol, its disposal profile is complex.

This guide provides a self-validating, causality-driven framework for the safe operational handling and disposal of this compound, ensuring compliance with international environmental standards and laboratory safety protocols.

Chemical Profile & Mechanistic Risk Assessment

To safely manage waste, we must first understand the molecular behavior of the compound. The presence of three distinct functional groups dictates its reactivity, solubility, and ultimate disposal pathway.

Table 1: Physicochemical Profile & Operational Implications

PropertyValue / DescriptorOperational & Disposal Implication
Molecular Formula C₆H₁₁N₃OHigh nitrogen content dictates that combustion will yield toxic nitrogen oxides (NOx)[1].
Molecular Weight 141.17 g/mol Low molecular weight; highly mobile in aqueous streams.
Functional Groups Amine, Imidazole, AlcoholMulti-reactive. The amine is basic and nucleophilic; the alcohol acts as a hydrogen-bond donor/acceptor[1].
Solubility Highly polarReadily partitions into aqueous waste; cannot be easily extracted via standard non-polar organic washes.
EPA RCRA Category Characteristic WasteExhibits characteristic properties (corrosivity/toxicity) requiring specialized hazardous disposal[2].
The Causality of Segregation

The primary amine group is highly basic. If mixed indiscriminately with acidic waste streams (e.g., sulfuric or hydrochloric acid waste), it will undergo a rapid, exothermic neutralization reaction. This can lead to solvent boil-over, container rupture, or the aerosolization of hazardous materials. Furthermore, the nitrogen-rich imidazole ring means that standard incineration is insufficient; the compound must be routed to facilities equipped with specific environmental controls to prevent atmospheric pollution.

G Compound (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol Amine Primary Amine (-NH2) Highly Basic & Nucleophilic Compound->Amine Imidazole Imidazole Ring Nitrogen-Rich Core Compound->Imidazole Alcohol Hydroxymethyl (-CH2OH) Polar / H-Bonding Compound->Alcohol Action1 Avoid Strong Acids & Oxidizing Agents Amine->Action1 Action2 Incinerate with NOx Scrubbers Imidazole->Action2 Action3 Manage Aqueous Waste Streams Alcohol->Action3

Fig 1: Structural features dictating the reactivity and disposal pathways of the compound.

Step-by-Step Disposal Workflows

Every protocol below is designed as a self-validating system . This means the procedure includes built-in verification steps (such as pH testing or visual confirmation) to ensure the protocol has been executed correctly before moving to the next phase.

Workflow Start Waste Generation (Solid, Liquid, Spill) Solid Solid Waste (Powder/PPE) Start->Solid Liquid Liquid Waste (Aqueous/Organic) Start->Liquid Spill Accidental Spill Start->Spill SolidDisp Double-bag in PE Label: Hazardous Solid Solid->SolidDisp LiquidDisp Segregate: Non-Halogenated Nitrogenous Waste Liquid->LiquidDisp SpillDisp Absorb with Inert Material (e.g., Vermiculite) Spill->SpillDisp Incineration High-Temp Incineration (Requires NOx Scrubbers) SolidDisp->Incineration LiquidDisp->Incineration SpillDisp->Incineration

Fig 2: Standard operating procedure workflow for solid, liquid, and spill waste.

Protocol A: Liquid Waste Management (Aqueous & Organic)

Because of its polar hydroxymethyl group, this compound will likely end up in aqueous or polar organic (e.g., methanol, DMSO) waste streams.

  • Pre-Segregation pH Check (Validation Step): Before adding the waste to a bulk container, test the solution's pH using universal indicator paper. A pH > 8 confirms the presence of the active basic amine.

  • Container Selection: Use High-Density Polyethylene (HDPE) carboys. Causality: HDPE is highly resistant to basic organic amines, whereas certain polycarbonates may degrade over time.

  • Segregation: Pour the solution exclusively into a container labeled "Non-Halogenated Nitrogenous Organic Waste." Do NOT mix with halogenated solvents (e.g., DCM, Chloroform) or acidic waste.

  • Secondary Containment: Place the HDPE carboy in a secondary containment tray to capture any micro-leaks.

  • Final Validation: Visually inspect the waste carboy for 5 minutes after addition. Ensure there is no gas evolution (bubbling) or heat generation, which would indicate an incompatible cross-reaction.

Protocol B: Solid Waste Handling (Powder & Contaminated PPE)

Solid waste includes leftover reagent, contaminated weighing boats, spatulas, and nitrile gloves.

  • Collection: Gather all solid waste in a designated fume hood to prevent the inhalation of any aerosolized fine powders.

  • Primary Containment: Place the waste into a transparent polyethylene (PE) bag.

  • Neutralization (If highly concentrated): If disposing of bulk pure powder (>5g), lightly mist the powder with a dilute, weak acid (e.g., 5% citric acid) to form a stable, non-volatile citrate salt before sealing. Validation: The powder should slightly clump, reducing aerosolization risk.

  • Secondary Containment: Double-bag the waste and seal it with a gooseneck tie.

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, the hazard class (Irritant/Basic), and the date.

Protocol C: Accidental Spill Response

A spill introduces immediate exposure risks. The goal is containment, neutralization, and safe extraction.

  • Isolation: Immediately evacuate personnel from the immediate vicinity and increase fume hood/room ventilation.

  • Containment: Surround the spill with an inert, inorganic absorbent material such as vermiculite or dry sand. Causality: Never use sawdust or paper towels for concentrated basic amines, as the organic matrix of the paper can react or become a fire hazard if the amine oxidizes.

  • Absorption & Collection: Sweep the absorbed mixture using a non-sparking polypropylene brush and dustpan. Place the material into a rigid, sealable hazardous waste bucket.

  • Surface Decontamination (Validation Step): Wash the spill surface with a 5% acetic acid solution to neutralize residual amine, followed by a water rinse. Swab the area with pH paper; a neutral pH (6.5-7.5) validates that the area is fully decontaminated.

Environmental & Logistical Considerations

Under the [2] and the[3], chemical waste containing high concentrations of nitrogen must be handled with specific environmental precautions.

When coordinating with your institutional Environmental Health and Safety (EHS) department or a third-party waste vendor, you must explicitly state that the waste contains a high-nitrogen heterocyclic compound .

  • Why? During standard thermal destruction, the three nitrogen atoms in (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol will oxidize into nitric oxide (NO) and nitrogen dioxide (NO₂).

  • The Requirement: The waste must be routed to a high-temperature incineration facility equipped with Selective Catalytic Reduction (SCR) systems or wet NOx scrubbers to prevent the release of smog-forming pollutants into the atmosphere.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 566830, 1H-Imidazole-2-methanol." PubChem, National Institutes of Health. URL:[Link]

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. URL:[Link]

  • European Union. "Hazardous waste - EU Waste Framework Directive." EUR-Lex Glossary. URL:[Link]

Sources

Handling

Personal protective equipment for handling (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol

Standard Operating Procedure & Protective Guide: Handling (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol Executive Summary (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is a highly reactive, polyfunctional building block util...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Protective Guide: Handling (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol

Executive Summary

(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol is a highly reactive, polyfunctional building block utilized in advanced drug discovery and coordination chemistry. Featuring a primary amine, an imidazole ring, and a primary alcohol, the molecule exhibits potent nucleophilicity, basicity, and hygroscopicity. This guide provides researchers with field-proven, self-validating safety protocols to mitigate the severe corrosive and toxicological risks associated with handling this compound.

Mechanistic Causality of Hazards

To understand the strict Personal Protective Equipment (PPE) requirements, one must understand the molecule's chemical behavior. The unhindered primary amine (pKa ~9.0–10.5) and the imidazole nitrogen (pKa ~7.0) act as strong bases. Upon contact with the moisture present on human skin or mucous membranes, these functional groups rapidly abstract protons. This triggers a localized, exothermic saponification of dermal lipids and the denaturation of cellular proteins, resulting in severe chemical burns (GHS Hazard H314).

Because of this intense nucleophilicity, standard latex gloves provide zero protection; the amine rapidly attacks and degrades the latex polymer matrix, leading to immediate breakthrough.

Mandatory Personal Protective Equipment (PPE) Matrix

OSHA standard 1910.138 mandates that employers select hand protection based on an evaluation of the performance characteristics relative to the specific chemical hazard [1]. For corrosive aminoalkyl imidazoles, elastomeric barriers like nitrile or butyl rubber are strictly required.

Table 1: Physicochemical Hazards & PPE Specifications

ParameterQuantitative Value / SpecificationMechanistic Impact & PPE Requirement
Amine pKa ~9.0 - 10.5Highly basic; causes rapid saponification of skin lipids. Requirement: Nitrile or Butyl gloves.
Glove Thickness ≥ 8 mil (0.2 mm)Prevents mechanical micro-tears during syringe handling. Requirement: Heavy-duty, chemical-resistant gloves.
Breakthrough Time > 480 minutes (Nitrile)Provides a full-shift impermeable barrier against amines. Requirement: Discard gloves immediately if contaminated.
Vapor Pressure < 0.01 mmHg at 25°CLow volatility, but highly toxic/corrosive if aerosolized. Requirement: Fume hood (80-120 LFM face velocity).
Eye/Face Protection ANSI Z87.1 Splash GogglesAmines cause irreversible ocular damage. Requirement: Tight-fitting seal (no safety glasses).

Step-by-Step Operational Protocol

The following methodology ensures a self-validating system where safety is mechanically enforced at each step of the workflow[2].

Phase 1: Pre-Operational Self-Validation

  • Fume Hood Verification: Check the digital monitor to ensure the face velocity is actively maintaining 80–120 Linear Feet per Minute (LFM). Validation check: If no digital monitor is present, tape a Kimwipe to the bottom of the sash to visually confirm inward negative pressure.

  • Glove Integrity Test: Don a pair of ≥8 mil nitrile gloves. Before opening the reagent, physically trap air inside the glove and apply gentle pressure to verify the absolute absence of micro-tears or pinholes.

Phase 2: Handling and Transfer 3. Inert Purging: Because the compound is hygroscopic, insert an Argon or Nitrogen line into the source vessel to displace ambient moisture. This prevents amine oxidation and maintains reagent purity. 4. Volumetric Transfer: Utilize a gas-tight glass syringe or a positive displacement pipette. Causality: Standard air-displacement pipettes are prone to vapor lock and dripping due to the viscosity and surface tension of the amine. 5. Reaction Addition: Add the reagent dropwise to your reaction mixture. The basicity of the amine will cause exothermic reactions upon contact with acids or electrophiles; maintain the reaction vessel below 30°C using an ice bath.

Phase 3: Decontamination and Disposal 6. Glassware Quenching: Submerge all contaminated syringes and glassware in a 1M Citric Acid or 1M HCl bath. Causality: This instantly protonates the primary amine, converting the hazardous freebase into a water-soluble, non-volatile ammonium salt. 7. Waste Segregation: Transfer the quenched aqueous waste into a designated High-Density Polyethylene (HDPE) waste carboy. 8. Labeling: Affix a hazardous waste tag explicitly stating: "UN 2735: AMINES, LIQUID, CORROSIVE, N.O.S." [3]. Never mix this waste with halogenated solvents or oxidizing agents, as this risks exothermic polymerization.

Safe Handling Workflow

Workflow S1 1. Inert Storage (Argon/N2) S2 2. PPE Donning (≥8mil Nitrile, Goggles) S1->S2 S3 3. Fume Hood (80-120 LFM) S2->S3 S4 4. Volumetric Transfer (Glass Syringe) S3->S4 S5 5. Acid Quenching (1M Citric Acid) S4->S5 S6 6. Waste Segregation (UN 2735 Corrosive) S5->S6

Safe handling and disposal workflow for corrosive aminoalkyl imidazoles.

References

  • 1910.138 - Hand Protection Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Academies Press URL:[Link]

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